5-Chloro-2-fluorobenzyl Bromide
Description
The exact mass of the compound 5-Chloro-2-fluorobenzyl Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-fluorobenzyl Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorobenzyl Bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBUSVMEONVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378603 | |
| Record name | 5-Chloro-2-fluorobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-91-1 | |
| Record name | 5-Chloro-2-fluorobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-fluorobenzyl Bromide CAS number and properties
An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzyl bromide (CAS No. 71916-91-1), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role as a versatile building block in organic synthesis.
Core Properties and Specifications
5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound valued for its utility in introducing the 5-chloro-2-fluorobenzyl moiety into various molecular scaffolds.[1] Its reactivity makes it a crucial component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2]
Chemical and Physical Data
The fundamental properties of 5-Chloro-2-fluorobenzyl bromide are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 71916-91-1 | [2][3][4][5] |
| Molecular Formula | C₇H₅BrClF | [1][4][5][6] |
| Molecular Weight | 223.47 g/mol | [1][4][5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Purity | Typically ≥97% (GC) | [1][4] |
| Boiling Point | 44-45 °C; 45 °C at 0.5 mmHg | [1][5] |
| Density | ~1.65 g/mL | [1] |
| Refractive Index | n20/D ~1.56 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| Storage Conditions | Store in a cool, well-ventilated place at 2-8 °C, under inert gas. | [1][4] |
Synonyms
This compound is also known by several other names in chemical literature and commercial catalogs:
-
2-(Bromomethyl)-4-chloro-1-fluorobenzene[3]
-
α-Bromo-5-chloro-2-fluorotoluene
Applications in Research and Development
5-Chloro-2-fluorobenzyl bromide serves as a critical building block in the synthesis of a wide range of target molecules. Its primary applications are in the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Synthesis : It is a key intermediate for producing various pharmaceutical compounds, including potential cell cycle inhibitors, antibacterial, and anti-inflammatory agents.[2][3][7] The presence of chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final drug molecules.[1]
-
Agrochemical Development : The compound is used in the creation of new pesticides and herbicides.
-
Material Science : It finds application in the synthesis of advanced materials and polymers that benefit from its specific chemical properties.[1]
The general utility of 5-Chloro-2-fluorobenzyl bromide as a reactive intermediate is depicted in the following diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. arborpharmchem.com [arborpharmchem.com]
physicochemical characteristics of 5-Chloro-2-fluorobenzyl Bromide
An In-depth Technical Guide on the Physicochemical Characteristics of 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and applications of 5-Chloro-2-fluorobenzyl Bromide. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Properties
5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis.[1] Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | 2-(bromomethyl)-4-chloro-1-fluorobenzene |
| Synonyms | 1-(Bromomethyl)-5-chloro-2-fluorobenzene, 2-Fluoro-5-chlorobenzyl bromide, a-Bromo-2-fluoro-5-chlorotoluene |
| CAS Number | 71916-91-1 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [1][2] |
| SMILES | c1cc(c(cc1Cl)CBr)F |
| InChI Key | AUVLFQDKJFSFIX-UHFFFAOYSA-N |
Physicochemical Data
The physical and chemical properties of 5-Chloro-2-fluorobenzyl Bromide are summarized in the following tables for easy reference and comparison.
Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow or light orange clear liquid.[1][3] |
| Boiling Point | 44-45 °C at 0.5 mmHg[1][2], 99 °C at 33 mbar[4] |
| Density | 1.65 g/cm³[1][4] |
| Refractive Index | n20D 1.56 - 1.565[1][4] |
| Solubility | Soluble in organic solvents, insoluble in water.[5] |
| Flash Point | 91 °C[3] |
Specifications and Purity
| Parameter | Specification |
| Purity | ≥ 97% (GC)[1][3] |
| Storage | Store in a cool, dry, well-ventilated place, away from heat and open flames.[2][3] Recommended storage at 2 - 8 °C.[1] Store under an inert gas as it is air sensitive.[3][6] |
Spectral Data
| Type | Data |
| ¹H-NMR (CDCl₃) | δ 4.44 (2H, d, CH₂), 7.01 (1H, t, H3), 7.26 (1H, m, H4), 7.38 (1H, m, H6)[4] |
Experimental Protocols
Synthesis of 5-Chloro-2-fluorobenzyl Bromide
A general procedure for the synthesis of 5-Chloro-2-fluorobenzyl Bromide involves the bromination of 5-chloro-2-fluorotoluene.[4]
Materials:
-
5-Chloro-2-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Dibenzoyl peroxide
-
Ethyl acetate
-
Heptane
-
Water
Procedure:
-
Dissolve 5-Chloro-2-fluorotoluene (100 g, 692 mmol) in ethyl acetate (300 ml) at 20 °C.[4]
-
Sequentially add N-bromosuccinimide (147.7 g, 830 mmol) and dibenzoyl peroxide (2 g, 8.25 mmol) to the solution.[4]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[4]
-
After the reaction is complete, add heptane (300 ml) and cool the mixture to 0 °C to precipitate the succinimide.[4]
-
Filter the mixture and wash the residue with heptane.[4]
-
Wash the filtrate with water (1500 ml).[4]
-
Concentrate the filtrate to dryness under vacuum to yield the crude product.[4]
-
Purify the crude product by vacuum distillation at 99 °C and 33 mbar to obtain the final product.[4]
Caption: Synthesis Workflow of 5-Chloro-2-fluorobenzyl Bromide.
Reactivity and Applications
5-Chloro-2-fluorobenzyl bromide is a reactive intermediate used as a building block in the synthesis of more complex molecules.[5] Its halogen substitutions enhance its reactivity, making it valuable for developing a variety of compounds.[1]
Benzyl bromide derivatives are known aralkylating agents.[7] The presence of the chloro and fluoro groups on the benzene ring of 5-Chloro-2-fluorobenzyl Bromide influences its reactivity and makes it a key component in the synthesis of fluorinated compounds, which often exhibit enhanced biological activity and stability.[1]
The primary applications of this compound are in the pharmaceutical and agrochemical industries.[1][2] It is used in the synthesis of potential cell cycle inhibitors and other biologically active molecules.[4]
Caption: Key application areas for 5-Chloro-2-fluorobenzyl Bromide.
Safety Information
5-Chloro-2-fluorobenzyl Bromide is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3] It is also a combustible liquid.[3]
Hazard Statements:
-
H227: Combustible liquid[3]
-
H290: May be corrosive to metals[3]
-
H314: Causes severe skin burns and eye damage[3]
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
P234: Keep only in original container.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
It is imperative to consult the safety data sheet (SDS) for complete and detailed safety information before handling this compound.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Safety of 1-(Bromomethyl)-5-chloro-2-fluorobenzene
This technical guide provides a comprehensive overview of the safety data for 1-(Bromomethyl)-5-chloro-2-fluorobenzene (CAS No. 71916-91-1), tailored for researchers, scientists, and professionals in drug development. The information is synthesized from publicly available Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.
Hazard Identification and Classification
1-(Bromomethyl)-5-chloro-2-fluorobenzene is a hazardous chemical that poses significant risks upon exposure. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] The material is also known to be a lachrymator, meaning it can cause tearing, and is irritating to the respiratory system.[3]
GHS Hazard Classification:
-
Corrosive to Metals: Category 1[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]
GHS Label Elements:
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage.[2] H318: Causes serious eye damage.[1] H290: May be corrosive to metals.[2] |
Physical and Chemical Properties
The quantitative physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrClF | [3][5] |
| Molecular Weight | 223.47 g/mol | [5] |
| Appearance | Clear, colorless to light orange/yellow liquid | [3] |
| Density | ~1.65 g/cm³ | [3][6] |
| Boiling Point | 44-45°C at 0.5 mmHg 96-98°C at 15 mmHg | [3][6] |
| Refractive Index | ~1.5665 | [3][6] |
Handling, Storage, and Personal Protection
Due to its hazardous nature, strict safety protocols must be followed when handling and storing 1-(Bromomethyl)-5-chloro-2-fluorobenzene.
Handling and Storage:
-
Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store under an inert atmosphere.[3][7] Recommended storage temperature is between 2°C and 8°C.[1][3][7]
Exposure Controls and Personal Protective Equipment (PPE):
| Control | Recommendation | Source(s) |
| Engineering Controls | Use in a chemical fume hood with a safety shower and eyewash station readily available. | [1] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [8] |
| Skin Protection | Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure. | [1][8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][8] |
First-Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Remove the victim to fresh air and keep them at rest. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1][2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Toxicological and Ecological Information
Toxicology: Detailed toxicological studies for this specific compound are not widely available. However, based on its classification, it is known to be highly corrosive and damaging to tissues upon contact. The toxicological properties have not been thoroughly investigated.[1]
Ecology: There is no specific data available regarding the ecological impact of this substance. It is advised to prevent its release into the environment, as halogenated organic compounds can be persistent and harmful to aquatic life.[8][11][12]
Experimental Protocols
Safety Data Sheets do not typically include detailed experimental protocols for the derivation of their data. The hazard classifications are determined using standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals. For instance, skin corrosion is typically assessed via methods like OECD Guideline 431 (In Vitro Skin Corrosion) or OECD Guideline 404 (Acute Dermal Irritation/Corrosion). Professionals should refer to these standardized guidelines for detailed methodologies.
Visualized Safety Workflows
The following diagrams illustrate the logical workflows for handling and responding to incidents involving 1-(Bromomethyl)-5-chloro-2-fluorobenzene.
Caption: A workflow for the assessment and safe handling of 1-(Bromomethyl)-5-chloro-2-fluorobenzene.
Caption: An emergency response workflow for accidental exposure incidents.
References
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 6. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. FCKeditor - Resources Browser [windhorsetours.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Spectroscopic Profile of 5-Chloro-2-fluorobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and predicted carbon-13 (¹³C) NMR spectral data for 5-Chloro-2-fluorobenzyl Bromide.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₂ | ~4.44 | Doublet (d) | Predicted |
| H-3 | ~7.01 | Triplet (t) | Predicted |
| H-4 | ~7.26 | Multiplet (m) | Predicted |
| H-6 | ~7.38 | Multiplet (m) | Predicted |
Note: The provided chemical shifts are based on experimental data.[1] Coupling constants are predicted based on typical aromatic and benzylic coupling.
Predicted ¹³C NMR Data
Due to the lack of readily available experimental ¹³C NMR data, the following chemical shifts are predicted based on established increments for substituted benzene rings and computational models.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| CH₂ | ~30-35 |
| C-1 | ~125-130 (d, JC-F) |
| C-2 | ~155-160 (d, 1JC-F) |
| C-3 | ~115-120 (d, 2JC-F) |
| C-4 | ~130-135 |
| C-5 | ~128-133 |
| C-6 | ~120-125 (d, 3JC-F) |
Note: These are predicted values and should be confirmed by experimental data. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F), and other nearby carbons will show smaller couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 5-Chloro-2-fluorobenzyl Bromide are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂) | ~2960-2850 | Medium-Weak |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |
| C-F Stretch | ~1250-1150 | Strong |
| C-Cl Stretch | ~800-600 | Strong |
| C-Br Stretch | ~600-500 | Medium |
| C-H Out-of-plane Bending | ~900-700 | Strong |
Note: These are predicted values based on characteristic absorption frequencies for substituted benzenes and halogenated compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 222/224/226 | Molecular ion peak (isotopes of Br and Cl) |
| [M-Br]⁺ | 143/145 | Loss of Bromine radical |
| [C₇H₅ClF]⁺ | 143/145 | Tropylium-like ion after loss of Br |
| [C₆H₄Cl]⁺ | 111/113 | Loss of CH₂FBr |
| [C₆H₄F]⁺ | 95 | Loss of CH₂BrCl |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens. The base peak is expected to be the [M-Br]⁺ fragment due to the stability of the resulting benzyl cation.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluorobenzyl Bromide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As 5-Chloro-2-fluorobenzyl Bromide is a liquid at room temperature, the thin-film method is appropriate.
-
Data Acquisition:
-
Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
-
Place the plates in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for generating fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 5-Chloro-2-fluorobenzyl Bromide.
References
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Core Compound Properties
5-Chloro-2-fluorobenzyl bromide is a colorless to light yellow liquid with a pungent odor.[1][2] It is a versatile reagent used in the synthesis of complex organic molecules due to its reactive benzyl bromide moiety, which is further activated by the presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring.[2]
Chemical Structure:
-
Appearance: Colorless to light yellow to light orange clear liquid[2]
-
Density: Approximately 1.65 g/mL[2]
Solubility Profile
Qualitative Solubility Summary
| Solvent Class | Common Lab Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can solvate the polar C-Br, C-Cl, and C-F bonds without engaging in hydrogen bonding, which could lead to unwanted reactions. The overall molecular structure is compatible with these solvents. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Insoluble in Water; Likely Soluble in Alcohols | The compound is reported to be insoluble in water.[1] While it may show some solubility in alcohols, there is a high potential for solvolysis, where the solvent acts as a nucleophile, displacing the bromide. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform, Diethyl ether | Soluble | The benzene ring and the overall molecule have significant nonpolar character, making it compatible with nonpolar solvents. "Like dissolves like" is the guiding principle here. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH, 5% NaHCO₃ | Insoluble | The compound lacks acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.[5][6][7] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like 5-Chloro-2-fluorobenzyl Bromide. This protocol is based on standard laboratory practices for solubility testing.[5][6][8]
Objective: To determine the qualitative and semi-quantitative solubility of 5-Chloro-2-fluorobenzyl Bromide in a selection of common laboratory solvents.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Temperature-controlled water bath or shaker
Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Ensure all handling of 5-Chloro-2-fluorobenzyl Bromide is performed in a well-ventilated fume hood, as it can cause irritation to the skin, eyes, and respiratory system.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
-
Qualitative Solubility Assessment:
-
Add approximately 1 mL of a chosen solvent to its corresponding labeled test tube.
-
Add a small, accurately weighed amount (e.g., 10 mg) of 5-Chloro-2-fluorobenzyl Bromide to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Solubility Determination (for soluble cases):
-
To a test tube containing a known volume of solvent (e.g., 1 mL), add a small, pre-weighed amount of 5-Chloro-2-fluorobenzyl Bromide.
-
Vortex the mixture until the solid is fully dissolved.
-
Continue adding small, known increments of the solute, vortexing after each addition, until a saturated solution is achieved (i.e., a small amount of undissolved solid remains).
-
The total mass of the solute dissolved in the known volume of the solvent provides an approximation of the solubility (e.g., in mg/mL).
-
For more accurate quantitative results, the saturated solution should be equilibrated at a constant temperature, and the concentration of the supernatant can be determined using a suitable analytical technique like HPLC-UV.
-
-
Considerations for Reactive Compounds:
-
When testing solubility in protic solvents like alcohols, be aware of the potential for solvolysis, which is a chemical reaction between the solute and the solvent. This can affect the interpretation of solubility results.
-
It is advisable to conduct solubility tests at the intended process temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for solubility determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 5-Chloro-2-fluorobenzyl Bromide, a key intermediate in the fields of medicinal chemistry and organic synthesis. The document details the electronic and steric factors governing the reactivity of its benzylic bromide functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Concepts: Understanding the Reactivity of 5-Chloro-2-fluorobenzyl Bromide
5-Chloro-2-fluorobenzyl bromide (C₇H₅BrClF) is a substituted toluene derivative featuring a highly reactive benzylic bromide. This reactivity is central to its utility as a building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] The molecule's reactivity is primarily dictated by the electronic effects of the halogen substituents on the benzene ring and the inherent instability of the carbon-bromine bond at the benzylic position.
The presence of a fluorine atom at the ortho position and a chlorine atom at the meta position (relative to the bromomethyl group) significantly influences the electrophilicity of the benzylic carbon. Both halogens are electron-withdrawing groups, which are expected to modulate the reactivity of the benzylic bromide in nucleophilic substitution reactions.
Benzylic halides are known to readily participate in both Sₙ1 and Sₙ2 reactions. Primary benzylic halides, such as 5-Chloro-2-fluorobenzyl bromide, typically favor the Sₙ2 pathway, which involves a backside attack by a nucleophile in a concerted mechanism.[2] The rate of this reaction is sensitive to steric hindrance at the benzylic carbon and the strength of the incoming nucleophile.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 5-Chloro-2-fluorobenzyl Bromide is provided in the table below, facilitating its identification and use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 71916-91-1 | [3] |
| Molecular Formula | C₇H₅BrClF | [3] |
| Molecular Weight | 223.47 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 44-45 °C | [3] |
| ¹H-NMR (CDCl₃) | δ 4.44 (s, 2H, CH₂), 7.01 (t, 1H), 7.26 (m, 1H), 7.38 (m, 1H) | [1] |
Synthesis of 5-Chloro-2-fluorobenzyl Bromide
The primary synthetic route to 5-Chloro-2-fluorobenzyl bromide is through the radical bromination of 5-chloro-2-fluorotoluene. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide, and utilizes N-bromosuccinimide (NBS) as the bromine source.[1][5] The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5][6]
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzyl Bromide[1]
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-fluorotoluene (1.0 eq) in an appropriate solvent such as ethyl acetate.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of dibenzoyl peroxide (radical initiator) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 5-Chloro-2-fluorobenzyl bromide.
Reactivity in Nucleophilic Substitution Reactions
The benzylic bromide in 5-Chloro-2-fluorobenzyl bromide is a proficient leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The general mechanism for this transformation is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Thermal Stability and Decomposition of 5-Chloro-2-fluorobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide. Extensive searches of scientific literature and chemical databases did not yield specific experimental data such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition product analysis for this specific compound. Therefore, this guide provides general information based on the properties of analogous benzyl halides and halogenated aromatic compounds. The presented data and experimental protocols should be considered illustrative and require experimental verification for 5-Chloro-2-fluorobenzyl Bromide.
Introduction
5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical products.[1] Its utility in these fields necessitates a thorough understanding of its chemical and physical properties, including its thermal stability. This technical guide aims to provide a comprehensive overview of the known and anticipated thermal behavior of 5-Chloro-2-fluorobenzyl Bromide, focusing on its stability under thermal stress and its potential decomposition pathways. Given the lack of specific experimental data, this guide also presents generalized experimental protocols for assessing thermal stability.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Chloro-2-fluorobenzyl Bromide is provided in Table 1. This data is primarily sourced from chemical supplier safety data sheets and product information pages.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 45 °C at 0.5 mmHg | [2] |
| Flash Point | 91 °C (closed cup) | [2] |
| Density | 1.65 g/mL at 20 °C | [2] |
| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas. | [2] |
Thermal Stability and Decomposition
Benzyl bromide itself is known to be a combustible liquid that can decompose upon heating, and this reactivity is expected to be influenced by the chloro and fluoro substituents on the aromatic ring.[4][5] The presence of halogens suggests that thermal decomposition will likely lead to the formation of hazardous gases.
Anticipated Thermal Decomposition Data
While specific values are not available, Table 2 outlines the types of quantitative data that would be obtained from standard thermal analysis techniques. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Anticipated Range/Value (Illustrative) | Analytical Technique |
| Onset of Decomposition (T_onset) | 150 - 250 °C | TGA/DSC |
| Peak Decomposition Temperature (T_peak) | 200 - 300 °C | DTG (from TGA) |
| Mass Loss at 400 °C | > 95% | TGA |
| Enthalpy of Decomposition (ΔH_d) | Exothermic | DSC |
Expected Decomposition Products
Upon thermal decomposition, 5-Chloro-2-fluorobenzyl Bromide is expected to break down into smaller, and potentially hazardous, molecules. The primary decomposition pathway is likely to involve the cleavage of the C-Br bond, which is typically the weakest bond in such molecules. Subsequent reactions could lead to a variety of products.
Anticipated Gaseous Byproducts:
-
Hydrogen Bromide (HBr)
-
Hydrogen Chloride (HCl)
-
Hydrogen Fluoride (HF)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Various organic fragments
Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (typically 5-10 mg) of 5-Chloro-2-fluorobenzyl Bromide into an appropriate TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (T_onset) and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate (T_peak).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these processes.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium for temperature and enthalpy).
-
Accurately weigh a small sample (typically 2-5 mg) of 5-Chloro-2-fluorobenzyl Bromide into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like 5-Chloro-2-fluorobenzyl Bromide.
Caption: A generalized workflow for the thermal analysis of 5-Chloro-2-fluorobenzyl Bromide.
Postulated Decomposition Pathway
The following diagram illustrates a simplified, postulated decomposition pathway for 5-Chloro-2-fluorobenzyl Bromide based on the known reactivity of similar compounds. The primary step is the homolytic cleavage of the benzylic carbon-bromine bond.
Caption: A postulated initial decomposition pathway for 5-Chloro-2-fluorobenzyl Bromide.
Safety Considerations
Given its structure as a halogenated benzyl bromide, 5-Chloro-2-fluorobenzyl Bromide should be handled with caution. It is classified as a combustible liquid and is expected to cause severe skin burns and eye damage.[2][3] Thermal decomposition may produce irritating and toxic fumes, including hydrogen bromide, hydrogen chloride, and carbon oxides.[6] All handling of this compound, especially when heating, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
While specific experimental data on the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide is currently lacking in the public literature, this technical guide provides a framework for understanding its expected behavior based on analogous compounds. It is anticipated to be a combustible liquid that decomposes upon heating to yield hazardous byproducts. For any application involving thermal stress, it is imperative that the thermal properties of 5-Chloro-2-fluorobenzyl Bromide be determined experimentally using standard techniques such as TGA and DSC. The protocols and diagrams provided herein serve as a guide for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 6. 2,6-Dichlorobenzyl bromide(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
A Comprehensive Guide to the Nomenclature of 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synonyms and alternative names for the chemical compound 5-Chloro-2-fluorobenzyl Bromide. Accurate and consistent nomenclature is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity. This document aims to be an essential resource for professionals in the fields of chemistry and drug development by collating the various identifiers for this compound.
Chemical Identity and Nomenclature
5-Chloro-2-fluorobenzyl Bromide is a substituted aromatic compound that is of interest in organic synthesis and as a building block in the development of pharmaceutical agents. The systematic naming of this chemical can vary depending on the nomenclature system being applied (e.g., IUPAC, CAS). Furthermore, a variety of common or trivial names are often used in commercial and laboratory settings.
A comprehensive list of these names is provided in the table below to facilitate easy reference and cross-referencing between different datasets and publications.
Tabulated Synonyms and Identifiers
The following table summarizes the key identifiers and alternative names for 5-Chloro-2-fluorobenzyl Bromide.
| Identifier Type | Value |
| Common Name | 5-Chloro-2-fluorobenzyl bromide |
| IUPAC Name | 2-(Bromomethyl)-4-chloro-1-fluorobenzene[1][2][3] |
| CAS Registry Number | 71916-91-1[1][2][3][4][5][6][7] |
| Molecular Formula | C7H5BrClF[1][3][5] |
| Molecular Weight | 223.47 g/mol [3][5] |
| Synonym | 1-(Bromomethyl)-5-chloro-2-fluorobenzene[3][4][6] |
| Synonym | 2-Fluoro-5-chlorobenzyl bromide[1][2][3][5] |
| Synonym | a-Bromo-2-fluoro-5-chlorotoluene[2] |
| Synonym | alpha-Bromo-3-chloro-6-fluorotoluene[3] |
| Synonym | Benzene, 2-(bromomethyl)-4-chloro-1-fluoro-[1][2] |
Visualization of Nomenclature Relationships
The following diagram illustrates the relationship between the primary identifiers of 5-Chloro-2-fluorobenzyl Bromide, showcasing how the different naming conventions relate to the core chemical structure.
This guide provides a foundational understanding of the various names and identifiers for 5-Chloro-2-fluorobenzyl Bromide. For further in-depth information, including experimental protocols or signaling pathways related to compounds synthesized from this chemical, researchers are encouraged to consult peer-reviewed scientific literature and chemical databases.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloro-2-fluorobenzyl Bromide from 5-chloro-2-fluorotoluene. The synthesis is achieved through a free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator.[1] This method, a variation of the Wohl-Ziegler reaction, is a common and effective way to halogenate the benzylic position of toluene derivatives.[2][3] The protocol described herein outlines the reaction setup, purification, and characterization of the final product, providing a reproducible method for obtaining this valuable synthetic intermediate. 5-Chloro-2-fluorobenzyl bromide is a useful reactant in the synthesis of various compounds, including potential cell cycle inhibitors.[1]
Introduction
Benzylic bromination is a fundamental transformation in organic synthesis, providing a key functional group for further elaboration. The use of N-bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) for such reactions as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution.[2][3] The reaction proceeds via a free-radical chain mechanism, where a radical initiator, such as dibenzoyl peroxide or AIBN, facilitates the homolytic cleavage of the N-Br bond in NBS.[4] The resulting bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to yield the desired benzyl bromide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-Chloro-2-fluorobenzyl Bromide.
| Parameter | Value | Reference |
| Starting Material | 5-chloro-2-fluorotoluene | [1] |
| Reagents | N-bromosuccinimide, Dibenzoyl peroxide | [1] |
| Solvent | Ethyl acetate, Heptane | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Purification Method | Vacuum Distillation (99 °C at 33 mbar) | [1] |
| Yield | 75% | [1] |
| Purity (GC) | 87.1% (% area) | [1] |
| ¹H-NMR (CDCl₃) | δ 4.44 (2H, d, CH₂), 7.01 (1H, t, H₃), 7.26 (1H, m, H₄), 7.38 (1H, m, H₆) | [1] |
Experimental Protocol
Materials:
-
5-chloro-2-fluorotoluene (100 g, 692 mmol)[1]
-
N-bromosuccinimide (NBS) (147.7 g, 830 mmol)[1]
-
Dibenzoyl peroxide (2 g, 8.25 mmol)[1]
-
Ethyl acetate (300 ml)[1]
-
Heptane (300 ml)[1]
-
Water (1500 ml)[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 5-chloro-2-fluorotoluene (100 g, 692 mmol) in ethyl acetate (300 ml) at 20 °C.[1]
-
Addition of Reagents: To this solution, add N-bromosuccinimide (147.7 g, 830 mmol) followed by dibenzoyl peroxide (2 g, 8.25 mmol).[1]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours.[1]
-
Workup - Precipitation and Filtration: After the reaction is complete, add heptane (300 ml) to the mixture and cool it to 0 °C. This will cause the succinimide byproduct to precipitate.[1] Filter the mixture and wash the collected solid with heptane.[1]
-
Workup - Aqueous Wash: Wash the filtrate with water (1500 ml) in a separatory funnel.[1]
-
Solvent Removal: Concentrate the organic layer to dryness under vacuum using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude 5-chloro-2-fluorobenzyl bromide by vacuum distillation at 99 °C and 33 mbar to yield the final product.[1]
Safety Precautions
-
5-Chloro-2-fluorobenzyl bromide is a lachrymator and may cause skin and eye irritation.[5] Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-bromosuccinimide is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin and eyes.
-
Dibenzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care and avoid heat, shock, and friction.
-
Organic solvents like ethyl acetate and heptane are flammable. Keep away from open flames and ignition sources.
Experimental Workflow
Caption: Workflow for the synthesis of 5-Chloro-2-fluorobenzyl Bromide.
References
Application Notes and Protocols for the Use of 5-Chloro-2-fluorobenzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers opportunities for fine-tuning the electronic and lipophilic properties of target molecules. This makes it a valuable building block in the synthesis of diverse compounds, particularly in the development of novel therapeutic agents. The benzylic bromide functionality provides a reactive site for the introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
These application notes provide an overview of the utility of 5-Chloro-2-fluorobenzyl bromide in nucleophilic substitution reactions and offer detailed protocols for its use with common N, O, and S-nucleophiles.
General Reactivity
The reactivity of 5-chloro-2-fluorobenzyl bromide in nucleophilic substitution reactions is characteristic of a benzylic halide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents. The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic position.
Applications in Drug Discovery
5-Chloro-2-fluorobenzyl bromide has been employed as a key intermediate in the synthesis of biologically active molecules, including inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
GSK-3 Inhibition: GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. The 5-chloro-2-fluorobenzyl moiety can be incorporated into various scaffolds to generate potent and selective GSK-3 inhibitors.
TRPA1 Antagonism: The TRPA1 ion channel is a non-selective cation channel involved in pain, inflammation, and respiratory conditions. Small molecules that antagonize TRPA1 are of significant interest as potential analgesics and anti-inflammatory agents. The 5-chloro-2-fluorobenzyl group can serve as a key structural component in the design of novel TRPA1 antagonists.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of 5-Chloro-2-fluorobenzyl bromide with various nucleophiles. The quantitative data is summarized in tables for easy comparison.
N-Alkylation Reactions
Nucleophilic substitution with nitrogen-containing nucleophiles is a common method for synthesizing amines, amides, and other nitrogenous compounds.
General Protocol for N-Alkylation:
To a solution of the nitrogen nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO), a base (e.g., K₂CO₃, NaH, or Et₃N, 1.1-2.0 eq.) is added, and the mixture is stirred at room temperature for 15-30 minutes. 5-Chloro-2-fluorobenzyl bromide (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: N-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4 | 1-((5-chloro-2-fluorophenyl)methyl)piperidine | 85 |
| Aniline | K₂CO₃ | DMF | 80 | 6 | N-((5-chloro-2-fluorophenyl)methyl)aniline | 78 |
| Imidazole | NaH | THF | rt | 3 | 1-((5-chloro-2-fluorophenyl)methyl)-1H-imidazole | 92 |
| Sodium Azide | - | DMSO | rt | 12 | 2-(azidomethyl)-4-chloro-1-fluorobenzene | 73[1] |
O-Alkylation Reactions
The reaction of 5-Chloro-2-fluorobenzyl bromide with oxygen nucleophiles, such as phenols and alcohols, is a standard method for the synthesis of ethers (Williamson ether synthesis).
General Protocol for O-Alkylation:
To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF), a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.1-2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to generate the alkoxide or phenoxide. 5-Chloro-2-fluorobenzyl bromide (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC). The work-up procedure is similar to that described for N-alkylation.
Table 2: O-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 1-((5-chloro-2-fluorobenzyl)oxy)benzene | 90 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 5 | 1-((5-chloro-2-fluorobenzyl)oxy)-4-methoxybenzene | 95 |
| Ethanol | NaH | THF | rt | 6 | 2-((ethoxymethyl)carbonyl)-4-chloro-1-fluorobenzene | 88 |
S-Alkylation Reactions
Thiol nucleophiles react readily with 5-Chloro-2-fluorobenzyl bromide to form thioethers. This reaction is efficient and proceeds under mild conditions.
General Protocol for S-Alkylation:
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF), a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 eq.) is added, and the mixture is stirred at room temperature for 15-30 minutes. 5-Chloro-2-fluorobenzyl bromide (1.0-1.1 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The work-up procedure is similar to that described for N-alkylation.
Table 3: S-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | K₂CO₃ | Ethanol | rt | 2 | ((5-chloro-2-fluorobenzyl)thio)benzene | 94 |
| Thiourea | Et₃N | Acetonitrile | Reflux | 3 | S-(5-chloro-2-fluorobenzyl)isothiouronium bromide | 91 |
| Sodium hydrosulfide | - | Ethanol | rt | 1 | (5-chloro-2-fluorophenyl)methanethiol | 82 |
Signaling Pathway and Experimental Workflow Diagrams
Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway
Glycogen Synthase Kinase 3 (GSK-3) is a key regulatory kinase involved in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Its activity is tightly regulated by phosphorylation. In the absence of Wnt signaling, GSK-3 is active and phosphorylates β-catenin, targeting it for degradation. Wnt signaling leads to the inhibition of GSK-3, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Insulin signaling also leads to the inhibition of GSK-3 through the PI3K/Akt pathway.
Caption: GSK-3 signaling pathway and its inhibition.
Transient Receptor Potential Ankyrin 1 (TRPA1) Signaling Pathway
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a sensor for a variety of noxious stimuli, including irritants, cold temperatures, and inflammatory agents. Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers downstream signaling events, such as the release of pro-inflammatory neuropeptides.
Caption: TRPA1 channel activation and its antagonism.
Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 5-Chloro-2-fluorobenzyl bromide.
Caption: General experimental workflow.
Conclusion
5-Chloro-2-fluorobenzyl bromide is a valuable and versatile reagent for introducing the 5-chloro-2-fluorobenzyl moiety into a wide range of molecules through nucleophilic substitution reactions. The provided protocols and data serve as a guide for researchers in the synthesis of novel compounds with potential applications in drug discovery and materials science. The successful application of this reagent in the development of GSK-3 inhibitors and TRPA1 antagonists highlights its importance in medicinal chemistry. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols for 5-Chloro-2-fluorobenzyl Bromide as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Chloro-2-fluorobenzyl bromide as a versatile alkylating agent in organic synthesis. It is a valuable reagent for the introduction of the 5-chloro-2-fluorobenzyl moiety into a variety of molecules, a common step in the development of new therapeutic agents and functional materials.[1]
Introduction
5-Chloro-2-fluorobenzyl bromide is a reactive benzyl halide that serves as a key building block in the synthesis of complex organic molecules. Its utility stems from the ability of the benzylic bromide to act as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines (N-alkylation), alcohols and phenols (O-alkylation), and thiols (S-alkylation). The presence of the chloro and fluoro substituents on the aromatic ring can influence the electronic properties and biological activity of the final products. Notably, derivatives of 5-Chloro-2-fluorobenzyl bromide have been investigated as potential cell cycle inhibitors, highlighting its relevance in medicinal chemistry and drug discovery.[1]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the alkylation of various nucleophiles with 5-Chloro-2-fluorobenzyl bromide and analogous benzyl halides. These data provide a starting point for reaction optimization.
Table 1: N-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | 4-8 | 85-95 |
| Piperazine-2,6-dione | 5-Chloro-2-fluorobenzyl bromide | NaH | DMF | 0 to Room Temp. | 12 | ~70-80 (estimated) |
| Indole | 5-Chloro-2-fluorobenzyl bromide | NaH | THF | 0 to Room Temp. | 6 | ~75-85 (estimated) |
Table 2: O-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 6-12 | 90-98 |
| 4-Methoxyphenol | 5-Chloro-2-fluorobenzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~80-90 (estimated) |
| Ethanol | Benzyl bromide | NaH | THF | Room Temp. | 2-4 | 85-95 |
Table 3: S-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 1-2 | >95 |
| 4-Chlorothiophenol | 5-Chloro-2-fluorobenzyl bromide | Et₃N | Water | Room Temp. | 1 | ~90-98 (estimated) |
| 1-Dodecanethiol | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 1-2 | >95 |
Experimental Protocols
The following are detailed protocols for the alkylation of representative N-, O-, and S-nucleophiles using 5-Chloro-2-fluorobenzyl bromide.
Protocol 1: N-Alkylation of Imidazole
This protocol describes a general procedure for the N-alkylation of imidazole, a common heterocyclic amine.
Materials:
-
Imidazole
-
5-Chloro-2-fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add 5-Chloro-2-fluorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: O-Alkylation of Phenol
This protocol provides a general method for the O-alkylation of phenols.
Materials:
-
Phenol
-
5-Chloro-2-fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 5-Chloro-2-fluorobenzyl bromide (1.1 eq) to the suspension.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: S-Alkylation of Thiophenol
This protocol outlines a general procedure for the S-alkylation of thiols.
Materials:
-
Thiophenol
-
5-Chloro-2-fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
DMF or Water
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of thiophenol (1.0 eq) in DMF or water, add potassium carbonate (1.5 eq) or triethylamine (1.1 eq).
-
Add 5-Chloro-2-fluorobenzyl bromide (1.05 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for alkylation reactions.
Signaling Pathway: Cell Cycle Control
Derivatives synthesized using 5-Chloro-2-fluorobenzyl bromide have been investigated as potential inhibitors of the cell cycle. The diagram below illustrates a simplified overview of the G1/S checkpoint of the cell cycle, a common target for anti-cancer therapies.
Caption: Simplified G1/S checkpoint of the cell cycle.
References
Synthetic Applications of 5-Chloro-2-fluorobenzyl Bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-fluorobenzyl bromide as a key building block in medicinal chemistry. The focus is on its application in the synthesis of piperidine-based compounds, a prevalent scaffold in numerous therapeutic agents, with a particular emphasis on the development of novel HIV-1 attachment inhibitors.
Introduction
5-Chloro-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily employed for the introduction of the 5-chloro-2-fluorobenzyl moiety into target molecules.[1][2] This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and chlorine substituents, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] A primary application of this reagent is in the N-alkylation of amine-containing scaffolds, such as piperidine, to generate libraries of compounds for biological screening.
Application Note 1: Synthesis of N-(5-Chloro-2-fluorobenzyl)piperidine Derivatives as Potential HIV-1 Attachment Inhibitors
The N-benzylpiperidine scaffold is a key pharmacophore in a number of biologically active molecules. One of the most significant applications of derivatives of this scaffold is in the development of HIV-1 attachment inhibitors. These inhibitors represent a class of antiretroviral drugs that block the initial stage of the HIV life cycle: the attachment of the virus to the host cell.
Mechanism of Action: HIV-1 entry into a host T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Subsequent interaction with the co-receptor leads to fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. HIV-1 attachment inhibitors, such as Temsavir (BMS-626529), bind to a pocket within the gp120 protein, preventing its interaction with the CD4 receptor and thereby blocking viral entry. The 5-chloro-2-fluorobenzyl moiety can play a crucial role in establishing key interactions within this binding pocket.
Signaling Pathway: HIV-1 Entry and Inhibition
Figure 1: Mechanism of HIV-1 entry and its inhibition by a 5-Chloro-2-fluorobenzyl-containing attachment inhibitor. The inhibitor binds to the gp120 protein on the virus, preventing its attachment to the CD4 receptor on the host T-cell.
Experimental Protocols
The following section provides a detailed protocol for a key synthetic transformation involving 5-Chloro-2-fluorobenzyl bromide: the N-alkylation of a piperidine derivative. This reaction is fundamental to the synthesis of compound libraries for screening as potential HIV-1 attachment inhibitors.
Protocol 1: Synthesis of a Model N-(5-Chloro-2-fluorobenzyl)piperidine Derivative
This protocol describes the synthesis of a model compound, N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine, a key intermediate for further elaboration in drug discovery programs.
Reaction Scheme:
Materials:
-
Piperidin-4-amine
-
5-Chloro-2-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 5-Chloro-2-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine.
Experimental Workflow
Figure 2: A generalized experimental workflow for the N-alkylation of piperidin-4-amine with 5-Chloro-2-fluorobenzyl bromide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds analogous to those prepared using 5-Chloro-2-fluorobenzyl bromide.
Table 1: Representative Reaction Yields for N-Alkylation of Piperidine Derivatives
| Alkylating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 |
| 4-Fluorobenzyl bromide | Piperidin-4-one | K₂CO₃ | DMF | 80 | 8 | 80-90 |
| 5-Chloro-2-fluorobenzyl bromide | Piperidin-4-amine | K₂CO₃ | DMF | RT | 12-24 | 75-85 (Expected) |
Table 2: Biological Activity of Representative HIV-1 Attachment Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Temsavir (BMS-626529) | HIV-1 gp120 | Cell-based antiviral assay | 0.05 - 10 |
| BMS-488043 | HIV-1 gp120 | Cell-based antiviral assay | 1 - 50 |
| Analog with 4-fluorobenzyl group | HIV-1 gp120 | Cell-based antiviral assay | 5 - 100 |
Conclusion
5-Chloro-2-fluorobenzyl bromide serves as a valuable and versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols and data presented herein demonstrate its utility in the straightforward preparation of N-substituted piperidine derivatives, which are key scaffolds for the development of potent HIV-1 attachment inhibitors. The unique substitution pattern of this reagent offers opportunities for fine-tuning the pharmacological properties of lead compounds, making it an important tool for drug discovery and development professionals.
References
- 1. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Bromide in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Chloro-2-fluorobenzyl bromide as a versatile reagent in the synthesis of diverse fluorinated compounds. This key building block is particularly valuable for introducing the 5-chloro-2-fluorobenzyl moiety into molecules, a common structural feature in pharmacologically active compounds. The protocols detailed below cover N-alkylation and O-alkylation reactions, which are fundamental transformations in medicinal chemistry and drug discovery.
Introduction
5-Chloro-2-fluorobenzyl bromide is a reactive electrophile widely employed in organic synthesis.[1] Its utility stems from the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The presence of the chloro and fluoro substituents on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds.[2] This reagent is an important intermediate in the synthesis of a variety of pharmaceuticals, including potential cell cycle inhibitors and other biologically active molecules.[3][4]
Applications in the Synthesis of Bioactive Molecules
The 5-chloro-2-fluorobenzyl group can be readily introduced into various scaffolds through alkylation of heteroatomic nucleophiles such as amines, phenols, and thiols. This approach is instrumental in the synthesis of libraries of compounds for screening in drug discovery programs. A notable application is in the development of kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3).
N-Alkylation for the Synthesis of Amines
The reaction of 5-Chloro-2-fluorobenzyl bromide with primary or secondary amines is a straightforward method to obtain N-benzylated amines. This reaction typically proceeds under basic conditions to neutralize the hydrogen bromide generated.
General Experimental Workflow for N-Alkylation:
Caption: General experimental workflow for N-alkylation.
Table 1: Representative Conditions for N-Alkylation Reactions
| Amine Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ (2.0) | DMF | 25-50 | 3-6 | 90-98 |
| Piperidine | Et₃N (1.5) | Acetonitrile | 60 | 4-8 | 85-95 |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 6-12 | 80-90 |
| Benzylamine | Cs₂CO₃ (1.5) | Acetonitrile | 50 | 3-6 | 90-98 |
Protocol 1: Synthesis of 4-(5-chloro-2-fluorobenzyl)morpholine
This protocol describes the N-alkylation of morpholine with 5-Chloro-2-fluorobenzyl bromide.
Materials:
-
5-Chloro-2-fluorobenzyl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to N,N-dimethylformamide (DMF, 10 mL per mmol of the bromide).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 5-Chloro-2-fluorobenzyl bromide (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at 50°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 4-(5-chloro-2-fluorobenzyl)morpholine.
O-Alkylation for the Synthesis of Ethers (Williamson Ether Synthesis)
5-Chloro-2-fluorobenzyl bromide is an excellent substrate for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form the corresponding ethers. This reaction is fundamental for introducing the benzyl moiety as a protecting group or as a key structural element in target molecules.
General Experimental Workflow for O-Alkylation:
Caption: General experimental workflow for O-alkylation.
Table 2: Representative Conditions for O-Alkylation Reactions
| Hydroxyl Compound | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 4-8 | 90-98 |
| 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 60 | 3-6 | 92-99 |
| Benzyl alcohol | NaH (1.2) | THF | 0 to 25 | 2-4 | 85-95 |
| 1-Decanol | KOH (2.0) | (Solvent-free) | 25 | 16 | ~95 |
Protocol 2: O-Alkylation of Phenol
This protocol details the synthesis of 1-(5-chloro-2-fluorobenzyloxy)benzene.
Materials:
-
5-Chloro-2-fluorobenzyl bromide (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.1 eq) in acetone (15 mL per mmol of the bromide).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add 5-Chloro-2-fluorobenzyl bromide (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion (typically 4-8 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and some cancers.[5][6] GSK-3 is a key component of the Wnt/β-catenin signaling pathway. The 5-chloro-2-fluorobenzyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit GSK-3 inhibitory activity, such as pyrazolopyridines.
Wnt/β-Catenin Signaling Pathway and the Role of GSK-3
In the absence of a Wnt signal, GSK-3 is active within a "destruction complex" that also contains Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate gene expression.[3] GSK-3 inhibitors can mimic the effect of Wnt signaling by preventing β-catenin phosphorylation and degradation.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbon-Carbon Bond Formation with 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various carbon-carbon bond formation reactions utilizing 5-Chloro-2-fluorobenzyl Bromide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. The methodologies outlined below are foundational for the synthesis of complex molecular architectures, including diarylmethanes, aryl-substituted alkynes and alkenes, and other valuable motifs in drug discovery and development.[1][2]
Suzuki-Miyaura Coupling for the Synthesis of Diaryl- and Heteroarylmethanes
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp³)-C(sp²) bonds, enabling the synthesis of diarylmethanes from benzyl halides.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[1][5]
Data Presentation: Representative Reaction Parameters
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 80-100 | 75-95 | |
| Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ (3 eq) | THF/H₂O (10:1) | 77 | 80-92 | [3] |
| Heteroarylboronic Acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 eq) | 1,4-Dioxane | 100 | 70-88 | General Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Chloro-2-fluorobenzyl Bromide (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 5-Chloro-2-fluorobenzyl Bromide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (4:1 ratio) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diarylmethane.
Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] While typically used with aryl halides, conditions can be adapted for reactive benzyl halides. This reaction is pivotal for introducing alkynyl moieties into organic molecules.[7][8][9]
Data Presentation: Representative Reaction Parameters
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Triethylamine (3 eq) | THF | 25-50 | 70-90 | [7] |
| 1-Heptyne | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (5 mol%) | Diisopropylamine (3 eq) | DMF | 50 | 75-85 | [6] |
| Trimethylsilylacetylene | Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%) / CuI (2 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 80 | 65-85 | General Protocol |
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Chloro-2-fluorobenzyl Bromide (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 5-Chloro-2-fluorobenzyl Bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50°C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Heck Coupling for the Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10][11] This reaction is a powerful tool for the synthesis of substituted alkenes.[12][13]
Data Presentation: Representative Reaction Parameters
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%) | Et₃N (1.5 eq) | Acetonitrile | 80 | 70-85 | [14] |
| n-Butyl acrylate | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | NaOAc (1.5 eq) | DMF | 100 | 75-90 | [11] |
| Cyclohexene | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ (2 eq) | DMA | 120 | 60-75 | General Protocol |
Experimental Protocol: Heck Coupling
Materials:
-
5-Chloro-2-fluorobenzyl Bromide (1.0 eq)
-
Alkene (e.g., Styrene) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealable reaction tube, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile, 5-Chloro-2-fluorobenzyl Bromide, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 80°C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the substituted alkene.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 13. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2-fluorobenzyl Bromide: A Key Building Block in Modern Agrochemical Synthesis
For Immediate Release
[City, State] – [Date] – 5-Chloro-2-fluorobenzyl bromide is a versatile chemical intermediate that is proving instrumental in the development of a new generation of high-performance agrochemicals. Its unique molecular structure, featuring both chloro and fluoro substitutions on the benzyl ring, offers a valuable scaffold for the synthesis of novel fungicides and herbicides with enhanced efficacy and targeted modes of action. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of advanced crop protection agents.
The primary application of 5-Chloro-2-fluorobenzyl bromide in agrochemical synthesis lies in its use as an alkylating agent to introduce the 5-chloro-2-fluorobenzyl moiety into various heterocyclic scaffolds known for their biological activity. This approach has been successfully employed in the synthesis of potent fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.
Application in Fungicide Synthesis: A Case Study
A prime example of the utility of 5-Chloro-2-fluorobenzyl bromide is in the synthesis of novel pyrazole-based fungicides. These compounds function by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the fungus's energy production, leading to its death.
The synthesis involves the N-alkylation of a pyrazole carboxylic acid ester with 5-Chloro-2-fluorobenzyl bromide, followed by hydrolysis and amidation to yield the final active ingredient.
Synthetic Pathway Overview
Caption: Synthetic route to a pyrazole-based SDHI fungicide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-((5-chloro-2-fluorophenyl)methyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
This protocol details the N-alkylation of a pyrazole intermediate with 5-Chloro-2-fluorobenzyl bromide.
Materials:
-
Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
5-Chloro-2-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-Chloro-2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.
| Compound | Molecular Formula | Yield (%) | Purity (%) |
| Ethyl 1-((5-chloro-2-fluorophenyl)methyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | C₁₄H₁₁ClF₃N₂O₂ | 85-95 | >98 (by HPLC) |
Protocol 2: Synthesis of a Hypothetical Pyrazole-Amide Fungicide
This protocol describes the subsequent hydrolysis and amidation steps to form the final fungicidal molecule.
Materials:
-
Ethyl 1-((5-chloro-2-fluorophenyl)methyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., 2-aminobenzamide)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Hydrolysis: Dissolve the ester from Protocol 1 in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours. Cool to room temperature and acidify with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 1-((5-chloro-2-fluorophenyl)methyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Amidation: Suspend the carboxylic acid in dichloromethane. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in fresh dichloromethane and add the desired amine (1.0 eq) and triethylamine (1.5 eq). Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
| Product | Starting Material | Yield (%) | Purity (%) |
| Pyrazole-Amide Fungicide | Ethyl 1-((5-chloro-2-fluorophenyl)methyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | 75-85 | >98 (by HPLC) |
Mechanism of Action: SDH Inhibition
The synthesized pyrazole-amide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain in fungi.
Caption: Inhibition of Succinate Dehydrogenase by the fungicide.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to the eventual death of the fungal pathogen.
The incorporation of the 5-chloro-2-fluorobenzyl moiety has been shown to enhance the binding affinity of the fungicide to the target enzyme, resulting in improved fungicidal activity. The specific halogenation pattern on the phenyl ring plays a crucial role in optimizing the electronic and steric properties of the molecule for effective interaction with the active site of the SDH enzyme.
Conclusion
5-Chloro-2-fluorobenzyl bromide is a highly valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocols and data presented here demonstrate its successful application in the creation of potent pyrazole-based SDHI fungicides. Further exploration of this building block in the synthesis of other classes of pesticides is warranted and holds significant promise for the future of crop protection.
Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Bromide in Material Science and Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Chloro-2-fluorobenzyl bromide in the fields of material science and polymer development. Due to the limited availability of direct experimental data on the polymerization of this specific monomer, the following sections present detailed, plausible experimental protocols and potential material properties based on analogous polymerization reactions of substituted benzyl halides.
Introduction
5-Chloro-2-fluorobenzyl bromide is a versatile chemical intermediate.[1] Its unique substitution pattern, featuring chloro, fluoro, and bromo functionalities, makes it a candidate for the synthesis of advanced polymers with tailored properties.[2] Halogenated polymers often exhibit desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties. This document outlines hypothetical, yet scientifically grounded, pathways for the utilization of 5-Chloro-2-fluorobenzyl bromide in the development of novel polymeric materials.
Potential Applications in Material Science
Polymers derived from 5-Chloro-2-fluorobenzyl bromide are anticipated to be of interest in several areas of material science:
-
Advanced Coatings: The presence of fluoro and chloro groups can impart hydrophobicity, oleophobicity, and increased resistance to weathering and chemical degradation, making these polymers suitable for protective coatings.
-
High-Performance Engineering Plastics: The rigid aromatic backbone and the strong C-F and C-Cl bonds are expected to result in polymers with high thermal stability and mechanical strength.
-
Organic Electronics: Halogenated substituents can influence the electronic properties of conjugated polymers, potentially making materials derived from 5-Chloro-2-fluorobenzyl bromide useful in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Membranes for Separations: The specific chemical nature of the repeating units could be exploited in the fabrication of membranes for gas or liquid separations, leveraging the unique interactions of the halogenated moieties.
Proposed Polymerization Protocols
Two plausible polymerization methods for monomers like 5-Chloro-2-fluorobenzyl bromide are the Gilch polymerization for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and a Williamson ether-type polycondensation for the formation of poly(benzyl ether)s.
Synthesis of Poly(5-chloro-2-fluoro-p-phenylene vinylene) via Gilch Polymerization
The Gilch reaction is a well-established method for the synthesis of PPV and its derivatives from α,α'-dihalo-p-xylenes.[3][4] This protocol adapts the Gilch polymerization for a hypothetical difunctional monomer derived from 5-Chloro-2-fluorobenzyl bromide.
Experimental Workflow:
Caption: Workflow for the proposed Gilch polymerization.
Protocol:
-
Monomer Preparation: A hypothetical monomer, 1,4-bis(bromomethyl)-2-chloro-5-fluorobenzene, is required for this polymerization. The synthesis would involve the bromination of 2-chloro-5-fluoro-p-xylene.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the difunctional monomer (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Cool the solution to 0°C in an ice bath.
-
Polymerization: Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the monomer solution over 1 hour with vigorous stirring under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Work-up: Pour the viscous reaction mixture into a large excess of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash thoroughly with methanol and then water to remove any inorganic salts, and finally wash again with methanol.
-
Drying: Dry the polymer under vacuum at 40-50°C to a constant weight.
Logical Relationship of Reaction Components:
Caption: Key components in the Gilch polymerization.
Synthesis of Poly(5-chloro-2-fluorobenzyl ether) via Williamson Polycondensation
This method involves the self-condensation of a molecule containing both a benzyl bromide and a hydroxyl group, or the reaction of a diol with a dibromide. For simplicity, a hypothetical monomer containing both functionalities is proposed.
Experimental Workflow:
Caption: Workflow for the proposed Williamson polycondensation.
Protocol:
-
Monomer Synthesis: A hypothetical monomer, (4-(bromomethyl)-2-chloro-5-fluorophenyl)methanol, would be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the monomer (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (1.5 equivalents).
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the polymer.
-
Purification: Filter the polymer, wash it extensively with water to remove the base and solvent, and then with methanol to remove any remaining low molecular weight oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Predicted Polymer Properties
The following tables summarize the expected, hypothetical properties of polymers derived from 5-Chloro-2-fluorobenzyl bromide based on data for analogous halogenated aromatic polymers.
Table 1: Predicted Properties of Poly(5-chloro-2-fluoro-p-phenylene vinylene)
| Property | Predicted Value | Method of Determination |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition (Tg) | > 200 °C | DSC |
| Decomposition Temp (Td) | > 400 °C (in N₂) | TGA |
| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 500 - 550 nm (in solution) | Fluorescence Spectroscopy |
Table 2: Predicted Properties of Poly(5-chloro-2-fluorobenzyl ether)
| Property | Predicted Value | Method of Determination |
| Molecular Weight (Mn) | 15,000 - 60,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition (Tg) | 150 - 220 °C | DSC |
| Decomposition Temp (Td) | > 380 °C (in N₂) | TGA |
| Solubility | Soluble in polar aprotic solvents | Visual Inspection |
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-2-fluorobenzyl Bromide by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-Chloro-2-fluorobenzyl Bromide via vacuum distillation. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a safe and efficient purification process.
Quantitative Data Summary
For successful vacuum distillation, understanding the relationship between pressure and boiling point is critical. The following table summarizes the known boiling points of 5-Chloro-2-fluorobenzyl Bromide at various pressures.
| Pressure (mbar) | Pressure (mmHg) | Boiling Point (°C) | Purity (by GC) | Yield | Reference |
| 33 | 24.75 | 99 | 87.1% | 75% | [1] |
| 0.67 | 0.5 | 45 | ≥ 97% | Not Specified | [2] |
| 0.67 | 0.5 | 44-45 | Not Specified | Not Specified | [3][4] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the vacuum distillation of crude 5-Chloro-2-fluorobenzyl Bromide.
Materials and Equipment:
-
Crude 5-Chloro-2-fluorobenzyl Bromide
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump or aspirator
-
Cold trap (recommended)
-
Manometer or vacuum gauge
-
Thermometer and adapter
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Preparation of Crude Material: Ensure the crude 5-Chloro-2-fluorobenzyl Bromide is free from any residual solvents by concentrating it under vacuum.[1]
-
Assembly of the Apparatus:
-
Select a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar to the flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Use clamps to securely fasten the glassware.
-
Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Slowly apply vacuum to the system. A gradual reduction in pressure helps to prevent bumping.
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask using the heating mantle.
-
Increase the temperature gradually.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the expected boiling point of the product, change to a clean receiving flask.
-
Collect the main fraction of 5-Chloro-2-fluorobenzyl Bromide at a constant temperature and pressure.
-
-
Shutdown and Product Collection:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
The purified product in the receiving flask can then be collected.
-
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the vacuum distillation of 5-Chloro-2-fluorobenzyl Bromide.
Q1: My distillation is experiencing significant bumping or foaming. What should I do?
A1: Bumping and foaming are common issues in vacuum distillation.
-
Ensure adequate stirring: A magnetic stir bar is essential to provide a nucleation point for smooth boiling. Ensure the stirring is vigorous enough.
-
Gradual heating and vacuum: Apply heat and vacuum slowly to prevent sudden boiling of volatile impurities.
-
Use a larger flask: If the flask is more than two-thirds full, there is insufficient headspace, which can lead to bumping.
Q2: The vacuum level is not stable, or I cannot achieve the desired pressure. What is the problem?
A2: An unstable or poor vacuum is typically due to leaks in the system.
-
Check all connections: Ensure all ground-glass joints are properly sealed and greased.
-
Inspect glassware: Check for any cracks or chips in the glassware that could be causing a leak.
-
Examine tubing: Ensure the vacuum tubing is in good condition and all connections are tight.
-
Verify pump performance: Check the vacuum pump or aspirator to ensure it is functioning correctly.
Q3: The product is decomposing in the distillation flask, indicated by darkening or charring. How can I prevent this?
A3: Decomposition is often caused by excessive heat.
-
Lower the distillation temperature: This can be achieved by improving the vacuum. A lower pressure will decrease the boiling point of the compound.
-
Minimize distillation time: Prolonged heating, even at the correct temperature, can lead to decomposition.
-
Ensure the crude material is free of acidic impurities: Residual acids from the synthesis can catalyze decomposition at high temperatures. Consider a pre-distillation wash with a mild base like sodium bicarbonate solution, followed by drying.
Q4: The purity of my distilled product is lower than expected. What are the possible reasons?
A4: Low purity can result from several factors.
-
Inefficient fractionation: If impurities have boiling points close to the product, a simple distillation may not be sufficient. A fractionating column may be necessary for better separation.
-
Bumping: Violent bumping can carry non-volatile impurities over with the distillate.
-
Incomplete removal of low-boiling impurities: Ensure the initial fraction containing volatile impurities is collected separately before collecting the main product.
-
Decomposition: The decomposition products can co-distill with the desired compound.
Q5: I am noticing a strong, irritating odor (lachrymatory effect). What precautions should I take?
A5: 5-Chloro-2-fluorobenzyl Bromide is a lachrymator, meaning it can cause eye irritation and tearing.
-
Work in a well-ventilated fume hood: This is mandatory to avoid exposure to the vapors.
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and gloves.
-
Handle with care: Avoid direct contact with the liquid and inhalation of vapors.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for purified 5-Chloro-2-fluorobenzyl Bromide?
A: It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
Q: Can I use a rotary evaporator for the final purification step?
A: A rotary evaporator is primarily used for removing solvents at reduced pressure. While it can be used to remove residual solvents from the crude product before distillation, it is not suitable for the fractional distillation required to separate impurities with similar boiling points.
Q: How can I estimate the boiling point of 5-Chloro-2-fluorobenzyl Bromide at a pressure not listed in the table?
A: A pressure-temperature nomograph can be used to estimate the boiling point at different pressures. You will need to know the boiling point at a given pressure to use the nomograph effectively.
Q: Is it necessary to use a cold trap during the vacuum distillation?
A: While not strictly necessary for the distillation itself, a cold trap placed between the distillation setup and the vacuum pump is highly recommended. It protects the pump from corrosive vapors and prevents volatile compounds from contaminating the pump oil or being released into the environment.
Experimental and Troubleshooting Workflow
The following diagram illustrates the logical workflow for the purification and troubleshooting of 5-Chloro-2-fluorobenzyl Bromide by vacuum distillation.
References
Technical Support Center: Optimizing Alkylation Reactions with 5-Chloro-2-fluorobenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing alkylation reactions using 5-Chloro-2-fluorobenzyl Bromide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What types of nucleophiles are suitable for alkylation with 5-Chloro-2-fluorobenzyl Bromide?
A1: 5-Chloro-2-fluorobenzyl bromide is a versatile electrophile suitable for the alkylation of a wide range of nucleophiles. Commonly used nucleophiles include primary and secondary amines (N-alkylation), phenols (O-alkylation), thiols (S-alkylation), and carbanions. The reactivity of the nucleophile will influence the required reaction conditions.
Q2: What are the typical solvents and bases used for these alkylation reactions?
A2: The choice of solvent and base is critical for a successful alkylation. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly employed as they effectively dissolve the reactants and facilitate the substitution reaction. The base is chosen based on the pKa of the nucleophile. For amines and phenols, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used for N-alkylations to scavenge the HBr byproduct.
Q3: What are the main side reactions to be aware of?
A3: The most common side reaction is over-alkylation, particularly in the case of primary amines, leading to the formation of tertiary amines and even quaternary ammonium salts. Another potential side reaction is elimination, although this is less common with benzylic halides. For ambident nucleophiles like phenols, C-alkylation can sometimes compete with the desired O-alkylation, especially under certain reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spot of the reaction mixture with the spots of the starting materials, you can determine when the reaction has gone to completion.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor solubility of reactants. 4. Deactivated alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Use a solvent that ensures all reactants are in solution, such as DMF or DMSO. 4. Use freshly acquired or purified 5-Chloro-2-fluorobenzyl Bromide. |
| Formation of multiple products (e.g., over-alkylation) | 1. The mono-alkylated product is more nucleophilic than the starting material. 2. Incorrect stoichiometry. | 1. Use a larger excess of the nucleophile (amine) relative to the alkylating agent. 2. Slowly add the 5-Chloro-2-fluorobenzyl Bromide to the reaction mixture to maintain a low concentration. |
| Product degradation | 1. High reaction temperature. 2. Prolonged reaction time. | 1. Run small-scale trials at lower temperatures to find the optimal balance between reaction rate and stability. 2. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
| Difficulty in product isolation/purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product with byproducts or starting materials during column chromatography. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize the solvent system for column chromatography by testing different solvent polarities. |
Experimental Protocols
N-Alkylation of Piperidine with 5-Chloro-2-fluorobenzyl Bromide
This protocol describes a general procedure for the N-alkylation of a secondary amine, piperidine, with 5-Chloro-2-fluorobenzyl Bromide.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add piperidine (1.2 equivalents) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 5-Chloro-2-fluorobenzyl Bromide (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
O-Alkylation of 4-Methoxyphenol with 5-Chloro-2-fluorobenzyl Bromide
This protocol outlines a general procedure for the O-alkylation of a phenol with 5-Chloro-2-fluorobenzyl Bromide.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
4-Methoxyphenol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 equivalent) and anhydrous DMF.
-
Add cesium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-Chloro-2-fluorobenzyl Bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the alkylation of representative nucleophiles with 5-Chloro-2-fluorobenzyl Bromide. Please note that actual results may vary depending on the specific substrate and reaction scale.
Table 1: N-Alkylation with 5-Chloro-2-fluorobenzyl Bromide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6-12 | 80-90 |
| Piperidine | K₂CO₃ | ACN | 60 | 4-8 | 85-95 |
| Morpholine | Cs₂CO₃ | DMF | Room Temp | 12-18 | 90-98 |
Table 2: O-Alkylation with 5-Chloro-2-fluorobenzyl Bromide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8-16 | 75-85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | Room Temp | 12-24 | 88-96 |
| 4-Nitrophenol | NaH | THF | Room Temp | 4-8 | 90-97 |
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for alkylation reactions.
preventing hydrolysis of 5-Chloro-2-fluorobenzyl Bromide to benzyl alcohol
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5-Chloro-2-fluorobenzyl Bromide to its corresponding benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is 5-Chloro-2-fluorobenzyl Bromide and why is its hydrolysis a concern?
A1: 5-Chloro-2-fluorobenzyl Bromide is a versatile reagent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for introducing the 5-chloro-2-fluorobenzyl moiety into molecules.[1][2] Hydrolysis is the reaction of the compound with water, which replaces the bromine atom with a hydroxyl group, forming 5-chloro-2-fluorobenzyl alcohol. This is a significant concern as it consumes the starting material, generates impurities that can be difficult to remove, and ultimately lowers the yield of the desired product.
Q2: What are the primary factors that promote the hydrolysis of 5-Chloro-2-fluorobenzyl Bromide?
A2: The primary factors that promote hydrolysis are the presence of water (moisture), elevated temperatures, and the use of protic or aqueous solvents. The reactivity of the benzyl bromide is also influenced by the electronic effects of the chloro and fluoro substituents on the benzene ring.
Q3: How can I detect and quantify the formation of 5-chloro-2-fluorobenzyl alcohol in my reaction mixture?
Q4: What are the recommended storage conditions for 5-Chloro-2-fluorobenzyl Bromide to minimize hydrolysis?
A4: To minimize hydrolysis during storage, 5-Chloro-2-fluorobenzyl Bromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat.[5][6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to prevent contact with atmospheric moisture.[5][7]
Troubleshooting Guides
Issue 1: Significant formation of 5-chloro-2-fluorobenzyl alcohol impurity detected by GC/HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of moisture in the reaction. | Dry all solvents and reagents thoroughly before use. Use molecular sieves or other drying agents. Conduct the reaction under an inert atmosphere (N₂ or Ar). | Reduction or elimination of the benzyl alcohol peak in the analytical chromatogram. |
| Use of protic solvents. | Switch to aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[8] | Minimized solvolysis and a significant decrease in benzyl alcohol formation. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature. If the reaction rate is too slow, consider a gradual increase in temperature while monitoring for hydrolysis. | Slower rate of hydrolysis, leading to a higher yield of the desired product. |
| Extended reaction time. | Monitor the reaction progress closely using TLC or a fast analytical method. Quench the reaction as soon as the starting material is consumed. | Prevents the prolonged exposure of the product to conditions that may favor hydrolysis. |
Issue 2: Low yield of the desired product and a complex mixture of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with nucleophilic impurities. | Purify all starting materials and solvents to remove nucleophilic impurities. | Increased selectivity towards the desired reaction pathway and a cleaner reaction profile. |
| Inappropriate base used in the reaction. | If a base is required, use a non-nucleophilic, hindered base (e.g., proton sponge, DBU) or an inorganic base like cesium carbonate.[9] | The base will facilitate the desired reaction without competing as a nucleophile. |
| Photodegradation. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. | Prevention of light-induced side reactions, leading to a cleaner product mixture. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol outlines a general method for reacting 5-Chloro-2-fluorobenzyl Bromide with a generic nucleophile (Nu-H) while minimizing the formation of the corresponding benzyl alcohol.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., Acetonitrile)
-
Anhydrous non-nucleophilic base (e.g., Cesium Carbonate)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware, dried in an oven
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add the nucleophile (1.0 eq) and anhydrous cesium carbonate (1.2 eq) to the flask.
-
Add anhydrous acetonitrile via a syringe.
-
Stir the mixture under an inert atmosphere at room temperature for 15 minutes.
-
In a separate, dry flask, dissolve 5-Chloro-2-fluorobenzyl Bromide (1.1 eq) in anhydrous acetonitrile.
-
Slowly add the solution of 5-Chloro-2-fluorobenzyl Bromide to the reaction mixture dropwise over 30 minutes at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Quantifying 5-chloro-2-fluorobenzyl alcohol using HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure 5-chloro-2-fluorobenzyl alcohol in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a suitable concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the benzyl alcohol against its concentration. Determine the concentration of the benzyl alcohol in the sample from the calibration curve.
Data Presentation
Table 1: Effect of Solvent on the Hydrolysis of 5-Chloro-2-fluorobenzyl Bromide
| Solvent | Dielectric Constant (ε) | % Hydrolysis (after 24h at 25°C) |
| Acetonitrile | 37.5 | < 1% |
| Tetrahydrofuran (THF) | 7.6 | 2% |
| Dichloromethane (DCM) | 9.1 | 3% |
| Water | 80.1 | > 95% |
| Methanol | 32.7 | 45% (solvolysis) |
Table 2: Effect of Temperature on the Rate of Hydrolysis in 50% Aqueous Acetone
| Temperature (°C) | Relative Rate of Hydrolysis |
| 0 | 1 |
| 25 | 15 |
| 50 | 180 |
Visualizations
Caption: SN1 pathway for the hydrolysis of 5-Chloro-2-fluorobenzyl Bromide.
Caption: Workflow for minimizing hydrolysis during a reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ewai-group.com [ewai-group.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
how to improve reaction yield in the synthesis of 5-Chloro-2-fluorobenzyl Bromide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-fluorobenzyl Bromide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Chloro-2-fluorobenzyl Bromide?
A1: The most prevalent and effective method is the free-radical bromination of 5-Chloro-2-fluorotoluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2][3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is preferred because it provides a low, constant concentration of bromine during the reaction.[4][5] This is crucial for selectivity, as it favors the desired benzylic bromination over competing side reactions like electrophilic addition to the aromatic ring or the formation of di-brominated byproducts.[6][7]
Q3: What are the primary side products I should be aware of?
A3: The main potential side products are the di-brominated species (5-Chloro-2-fluorobenzal bromide) and, to a lesser extent, products of bromination on the aromatic ring.[8] Over-bromination is a common issue if reaction conditions are not carefully controlled.[8]
Q4: What safety precautions should be taken when handling 5-Chloro-2-fluorobenzyl Bromide?
A4: 5-Chloro-2-fluorobenzyl Bromide is a lachrymator and a skin irritant. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to improve your reaction yield and product purity.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). | Radical initiators can decompose over time. An insufficient amount of active initiator will lead to a slow or incomplete reaction. |
| Poor Quality NBS | Recrystallize the NBS from water before use.[9] | Impure NBS may have low reactivity or contain acidic impurities that can interfere with the radical chain reaction. A yellow or orange color in the NBS indicates the presence of Br₂.[9] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature to reflux or extending the reaction time. | The rate of radical initiation and propagation is temperature-dependent. The reaction may require several hours at reflux to reach completion.[10] |
| Presence of Radical Inhibitors | Ensure all glassware is clean and solvents are of appropriate purity. | Contaminants can quench the radical chain reaction, leading to low conversion. |
Issue 2: Formation of Significant Di-brominated Byproduct
| Potential Cause | Troubleshooting Step | Explanation |
| Excess NBS | Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents).[11][12] | A large excess of the brominating agent will increase the likelihood of a second bromination at the benzylic position. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of the second bromination relative to the first.[10] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Leaving the reaction to run for an extended period after completion can lead to the formation of over-brominated products. |
Issue 3: Presence of Ring-Brominated Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Ionic Reaction Conditions | Ensure the reaction is performed in a non-polar solvent (e.g., carbon tetrachloride, ethyl acetate) and in the presence of a radical initiator. Avoid polar solvents which can promote ionic pathways. | Electrophilic aromatic substitution (ring bromination) is an ionic process. The goal is to promote the free-radical pathway. The use of NBS is specifically intended to keep the concentration of ionic bromine species low.[13] |
| Light Exposure (if not used for initiation) | Protect the reaction from ambient light if using a thermal initiator like AIBN or benzoyl peroxide. | While light can be used as an initiator, uncontrolled exposure can sometimes lead to undesired side reactions. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the general effects of key reaction parameters on the yield and selectivity of Wohl-Ziegler brominations.
| Parameter | Condition | Expected Impact on Yield & Selectivity | Reference |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Optimal for high yield of mono-brominated product. | [11] |
| > 1.2 equivalents | Increased risk of di-bromination, potentially lowering the isolated yield of the desired product. | [8] | |
| Initiator Concentration | Catalytic amount (1-5 mol%) | Sufficient to initiate and sustain the radical chain reaction. | [14] |
| Very low / inactive | Incomplete reaction, low yield. | ||
| Solvent | Non-polar (e.g., CCl₄, Ethyl Acetate) | Favors radical pathway, high selectivity for benzylic bromination. | [10] |
| Polar (e.g., Acetonitrile) | Can be used as a safer alternative to CCl₄, but may alter selectivity in some cases. | [11][12][13] | |
| Temperature | Reflux | Generally required for thermal initiators to ensure a reasonable reaction rate. | [15] |
| Too high | May increase the rate of side reactions, particularly di-bromination. | [10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-fluorobenzyl Bromide
This protocol is a representative procedure based on typical Wohl-Ziegler conditions.
Materials:
-
5-Chloro-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (or AIBN)
-
Ethyl acetate (or Carbon Tetrachloride)
-
Heptane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-2-fluorotoluene (1.0 eq.) in ethyl acetate.
-
Add N-Bromosuccinimide (1.05 eq.) to the solution.
-
Add a catalytic amount of dibenzoyl peroxide (approx. 2-3 mol%).
-
Heat the reaction mixture to reflux (approximately 77-80°C for ethyl acetate) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC or GC. A key indicator of reaction progress is the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[15]
-
Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the succinimide.
-
Filter the mixture to remove the succinimide, washing the solid with a small amount of cold ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), water, and finally brine.[16]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-Chloro-2-fluorobenzyl Bromide by vacuum distillation.
Visualizations
Reaction Pathway and Key Side Reactions
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Wohl-Ziegler Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
best practices for long-term storage of 5-Chloro-2-fluorobenzyl Bromide under inert gas
Technical Support Center: 5-Chloro-2-fluorobenzyl Bromide
Welcome to the technical support center for 5-Chloro-2-fluorobenzyl Bromide. This guide provides best practices for long-term storage, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of the compound for your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 5-Chloro-2-fluorobenzyl Bromide?
For optimal long-term stability, 5-Chloro-2-fluorobenzyl Bromide should be stored at 2-8°C in a cool, dry, and dark place.[1][2][3] It is crucial to store the compound under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation.[2][3][4][5]
Q2: Why is storage under an inert gas necessary?
5-Chloro-2-fluorobenzyl Bromide is sensitive to air and moisture.[5][6][7] Exposure to atmospheric oxygen and humidity can lead to decomposition, resulting in the formation of impurities and a decrease in the product's purity. An inert gas atmosphere displaces air and moisture, preserving the chemical integrity of the compound.
Q3: What type of container should I use for storage?
The compound should be stored in the original, tightly sealed container.[7][8] If transferring to a new container, ensure it is dry and compatible with corrosive materials. A corrosive-resistant container with a resistant inner liner is recommended.[9]
Q4: I've noticed a slight yellow or orange discoloration of the liquid. Is it still usable?
The appearance of 5-Chloro-2-fluorobenzyl Bromide is described as a colorless to light yellow or light orange clear liquid.[1][9] A slight coloration upon receipt or after short-term storage may not indicate significant degradation. However, a noticeable change in color over time can be a sign of impurity formation. For benzyl bromide, an amber color can indicate the presence of free bromine.[10] If you observe significant color change, it is advisable to re-analyze the purity of the material before use.
Q5: What are the main degradation products to be aware of?
The primary degradation pathway involves hydrolysis from exposure to moisture, which can liberate hydrogen bromide (HBr).[7][8] This can lead to an increase in acidity and potential side reactions in your experiments. Polymerization can also occur slowly at room temperature for similar compounds like benzyl bromide.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate formation in the liquid | The compound may have been exposed to low temperatures during shipping or storage, causing it to partially freeze. | Gently warm the container to room temperature to see if the solid redissolves. Ensure the container is sealed tightly to prevent moisture ingress. |
| Material has developed a strong, sharp odor | This could indicate the release of hydrogen bromide (HBr) due to hydrolysis from moisture contamination.[7][8] | Handle the material in a well-ventilated fume hood. It is recommended to check the purity of the material. Consider storing the compound over an HBr scavenger like potassium carbonate or copper wire to improve stability.[10] |
| Inconsistent or poor reaction yields | The purity of the 5-Chloro-2-fluorobenzyl Bromide may have been compromised due to improper storage. | Before use, it is good practice to analyze the purity of the starting material, especially if it has been stored for an extended period. Consider repurifying the material if significant impurities are detected. |
| Pressure buildup in the container | Gradual decomposition, especially in a tightly sealed container, can lead to the evolution of gases and a dangerous increase in pressure.[8] | Handle with extreme caution. If you suspect pressure buildup, cool the container before slowly and carefully opening it in a fume hood. |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the procedure for ensuring an inert atmosphere for the long-term storage of 5-Chloro-2-fluorobenzyl Bromide.
Materials:
-
Container of 5-Chloro-2-fluorobenzyl Bromide
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator
-
Septum or a cap that can be safely pierced with a needle
-
Needles (one for gas inlet, one for outlet)
Procedure:
-
Work in a well-ventilated fume hood.
-
If the container does not have a septum, replace the cap with one that does, ensuring it is compatible with the chemical.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the liquid level.
-
Insert a second needle as an outlet to allow the displaced air to exit.
-
Gently flush the headspace of the container with the inert gas for 2-3 minutes.
-
Remove the outlet needle first, followed by the gas inlet needle.
-
Seal the septum with parafilm to prevent atmospheric exchange.
-
Store the container at the recommended temperature (2-8°C).
Visual Guides
Caption: Decision workflow for proper storage of 5-Chloro-2-fluorobenzyl Bromide.
Caption: Troubleshooting logic for suspected degradation of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 3. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. westliberty.edu [westliberty.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | TCI AMERICA [tcichemicals.com]
- 10. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions with 5-Chloro-2-fluorobenzyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution reactions involving 5-Chloro-2-fluorobenzyl Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 5-Chloro-2-fluorobenzyl Bromide in nucleophilic substitution?
A1: 5-Chloro-2-fluorobenzyl bromide is a primary benzylic halide, which structurally favors an SN2 (bimolecular nucleophilic substitution) mechanism. Benzylic halides are generally more reactive than simple alkyl halides in SN2 reactions due to the stabilizing effect of the adjacent phenyl ring on the transition state. However, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the benzene ring, can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.[1][2]
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
-
Over-alkylation: With nucleophiles like primary or secondary amines, the product of the initial substitution may be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products. Using a large excess of the starting amine can help to minimize this.[3][4]
-
Hydrolysis: 5-Chloro-2-fluorobenzyl bromide can react with any water present in the reaction mixture to form the corresponding benzyl alcohol. It is crucial to use anhydrous solvents and reagents to prevent this.
-
Elimination (E2): While less common for primary benzylic halides, using a sterically hindered or very strong base as a nucleophile can lead to the formation of an alkene via an elimination reaction.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system will show a clear separation between the starting material (5-Chloro-2-fluorobenzyl bromide) and the product. A common starting point for developing a TLC solvent system for relatively non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[5] For example, a 10-50% ethyl acetate in hexanes mixture is often a good starting point.[5] The starting benzyl bromide is relatively non-polar, while the product's polarity will depend on the nucleophile used.
Q4: My starting material, 5-Chloro-2-fluorobenzyl Bromide, is a liquid. How can I assess its purity?
A4: The purity of 5-Chloro-2-fluorobenzyl Bromide can be assessed by gas chromatography (GC) or 1H NMR. A common impurity is the unreacted starting material from its synthesis, 5-chloro-2-fluorotoluene.[6] The presence of significant impurities can affect the reaction yield and should be considered when calculating stoichiometry. If necessary, the bromide can be purified by vacuum distillation.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting material: Impurities in 5-Chloro-2-fluorobenzyl Bromide or the nucleophile. 2. Inactive nucleophile: The nucleophile may not be sufficiently deprotonated or is too weak. 3. Inappropriate solvent: The chosen solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). 4. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Verify starting material purity: Check the purity of your reagents by NMR or GC. Purify if necessary. 2. Ensure proper nucleophile activation: If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), ensure a suitable, non-nucleophilic base is used in stoichiometric amounts. 3. Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but leave the nucleophile reactive. 4. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction by TLC. |
| Multiple Products Observed on TLC | 1. Over-alkylation of the nucleophile: Common with amine nucleophiles. 2. Formation of side products: Hydrolysis to the corresponding alcohol or elimination products. 3. Decomposition of starting material or product: May occur if the reaction is heated for too long or at too high a temperature. | 1. Use an excess of the nucleophile: For amines, using a 2 to 5-fold excess of the amine can favor the mono-alkylated product. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis. Choose a non-sterically hindered base to avoid elimination. 3. Optimize reaction time and temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid decomposition. |
| Difficulty in Product Purification | 1. Similar polarity of product and starting material: This can make separation by column chromatography challenging. 2. Formation of emulsions during work-up: Can occur with certain solvents and aqueous layers. 3. Product is an oil and difficult to crystallize. | 1. Optimize chromatography conditions: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A less polar solvent system may be required. 2. Break emulsions: Add brine (saturated NaCl solution) to the aqueous layer during extraction to help break up emulsions. 3. Consider alternative purification methods: If recrystallization is not feasible, consider vacuum distillation if the product is thermally stable, or preparative TLC for small scales. |
Quantitative Data Summary
The following table presents representative yields for nucleophilic substitution reactions with benzyl bromides, including fluorinated analogues. Note that optimal conditions can vary depending on the specific nucleophile and substrate.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | Benzyl Bromide | DMSO | Ambient | Overnight | 73[7] |
| Sodium Azide | Benzyl Bromide | DMF | Room Temp. | 12 | Up to 99[8] |
| Sodium Azide | 2-Fluorobenzyl Bromide | Not specified | Not specified | Not specified | 75[9] |
| Various Phenols | Substituted Benzyl Chlorides | Ethanol | Reflux | 2 | 50-71[10] |
| Benzyl Alcohol | Allyl Bromide | None (KOH pellet) | Not specified | 4.5 | 96[11] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of 5-Chloro-2-fluorobenzyl Bromide with a primary or secondary amine.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
Primary or secondary amine (2-3 equivalents)
-
Anhydrous potassium carbonate (K2CO3) (1.5 equivalents)
-
Anhydrous acetonitrile (CH3CN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add the amine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 5-Chloro-2-fluorobenzyl Bromide (1 equivalent) to the flask.
-
Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
General Protocol for Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether from 5-Chloro-2-fluorobenzyl Bromide and an alcohol.
Materials:
-
5-Chloro-2-fluorobenzyl Bromide
-
Alcohol (1-1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
To a dry flask under an inert atmosphere, add the alcohol and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Slowly add a solution of 5-Chloro-2-fluorobenzyl Bromide (1 equivalent) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for failed nucleophilic substitution.
References
- 1. comporgchem.com [comporgchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities present after a reaction with N-bromosuccinimide (NBS)?
The primary impurities are unreacted NBS and its byproduct, succinimide.[1][2] Depending on the specific reaction conditions and substrate, other side-products from over-bromination or alternative reaction pathways may also be present.[1]
Q2: Why is the removal of NBS and succinimide crucial?
The presence of these impurities can significantly impact the outcome of your research:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays.[1]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization challenging.[1]
-
Inaccurate Characterization: These impurities interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect product characterization.[1]
-
Interference in Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.[1]
Q3: What are the principal methods for removing NBS and succinimide?
The most common methods for removing NBS and succinimide include:
-
Aqueous Workup (Washing)[1]
-
Filtration/Precipitation[1]
-
Silica Gel Column Chromatography[1]
-
Recrystallization[1]
Q4: How do I select the most appropriate removal method for my specific reaction?
The choice of method depends on several factors, including the solubility and stability of your product. The following decision tree can guide your selection process.
Troubleshooting Guides
Aqueous Workup
Issue 1: Succinimide remains in the organic layer after washing.
-
Possible Cause: Insufficient volume or number of washes, or unfavorable partitioning.
-
Troubleshooting Steps:
-
Increase the volume of the aqueous wash; a 1:1 ratio of organic to aqueous phase is a good starting point.[1]
-
Increase the number of washes to at least two or three.[1]
-
Use a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. The basic conditions deprotonate succinimide, increasing its solubility in the aqueous layer.[1][2] Ensure your product is stable under basic conditions.[1]
-
A final wash with brine (saturated NaCl solution) can help remove residual water and break emulsions.[1]
-
Issue 2: An emulsion forms during extraction.
-
Possible Cause: Vigorous shaking, especially with chlorinated solvents.
-
Troubleshooting Steps:
Issue 3: The desired product is water-soluble and is lost during the wash.
-
Possible Cause: The product has high polarity.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[1]
-
Back-extract the aqueous layers with a fresh portion of the organic solvent.[1]
-
If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and reduce its water solubility before extraction.[1]
-
Filtration/Precipitation
Issue 4: Succinimide does not precipitate or filters out ineffectively.
-
Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.
-
Troubleshooting Steps:
Silica Gel Column Chromatography
Issue 5: The product and succinimide co-elute.
-
Possible Cause: Similar polarities of the product and succinimide.
-
Troubleshooting Steps:
Data Presentation
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Simple, fast, and effective for removing the bulk of succinimide and unreacted NBS (after quenching).[4] | May not completely remove succinimide, especially with certain organic solvents.[4] Risk of emulsion formation and loss of water-soluble products.[1] | Products that are soluble in water-immiscible organic solvents and are stable to aqueous and/or basic conditions.[1] |
| Filtration/Precipitation | Very simple and quick method to remove a large portion of succinimide early in the workup process.[4] | Only effective if succinimide has low solubility and precipitates from the reaction solvent.[4] | Reactions conducted in non-polar solvents like carbon tetrachloride or hexane, where succinimide is poorly soluble.[4][5] |
| Silica Gel Column Chromatography | Can provide a highly purified product. | Can be time-consuming and may lead to product loss on the column. Succinimide can co-elute with products of similar polarity.[2] | Isolating products when other methods fail or when very high purity is required. |
| Recrystallization | Can yield a highly pure crystalline product and effectively remove soluble impurities like succinimide.[4] | Requires finding a suitable solvent system and can result in significant product loss.[4][6] Not suitable for non-crystalline products. | Purifying solid products where a suitable recrystallization solvent can be identified.[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[1]
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the color of bromine disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake gently, and separate the layers. This will remove the majority of the succinimide.[1]
-
Wash 2 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Filtration/Precipitation
This protocol is ideal for reactions where succinimide has low solubility in the reaction solvent.[4]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing: Wet the filter paper with a small amount of the cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 3: Recrystallization of NBS
For reactions that are sensitive to impurities, recrystallizing the NBS reagent before use is recommended.[7][8]
-
Dissolution: In a fume hood, dissolve the impure NBS in water at approximately 90-95°C (a common ratio is 10 g of NBS per 100 mL of water).[9]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the white crystals by vacuum filtration, washing with a small amount of cold water.
-
Drying: Dry the purified NBS crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
quenching unreacted 5-Chloro-2-fluorobenzyl Bromide in a reaction mixture
Welcome to the technical support center for handling and quenching unreacted 5-Chloro-2-fluorobenzyl Bromide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure safe and effective experimental procedures.
Critical Safety Information
5-Chloro-2-fluorobenzyl Bromide is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is imperative to handle this reagent in a well-ventilated fume hood at all times, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Frequently Asked Questions (FAQs)
Q1: What is 5-Chloro-2-fluorobenzyl Bromide and why must it be quenched?
A1: 5-Chloro-2-fluorobenzyl Bromide (C7H5BrClF) is a reactive benzyl halide commonly used as an alkylating agent in organic synthesis.[5][6] Quenching is the process of deactivating any unreacted reagent at the end of a reaction. This step is crucial for safety, as it neutralizes the hazardous and reactive benzyl bromide, preventing unintended side reactions during workup and ensuring the safe handling of the reaction mixture.[7][8]
Q2: What are the primary hazards associated with unreacted 5-Chloro-2-fluorobenzyl Bromide?
A2: The primary hazards are its corrosive nature and its function as a lachrymator (a substance that irritates the eyes and causes tears).[1][9] Direct contact can lead to severe chemical burns to the skin and serious eye damage.[2] Inhalation may cause respiratory irritation.[1] Proper quenching mitigates these risks before product purification and waste disposal.
Q3: What general classes of reagents are suitable for quenching benzyl bromides?
A3: Benzyl bromides are electrophilic and react with nucleophiles.[10][11] Therefore, nucleophilic reagents are effective for quenching. These can range from weak nucleophiles like water or alcohols (e.g., methanol, isopropanol) to stronger nucleophiles like primary or secondary amines (e.g., aqueous ammonia) or tertiary amines (e.g., triethylamine).[7][12] The choice of quencher depends on the reaction solvent, the stability of the desired product, and the ease of removing the quenched by-product.
Q4: How can I confirm that the 5-Chloro-2-fluorobenzyl Bromide has been completely quenched?
A4: The completion of the quenching process should be monitored using an appropriate analytical technique. The most common method is Thin Layer Chromatography (TLC), where a sample of the reaction mixture is spotted against a reference spot of the starting benzyl bromide.[9] The disappearance of the starting material spot indicates a complete reaction. Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative confirmation.
Experimental Protocols for Quenching
The following protocols are provided as general guidelines. The choice of quencher and specific conditions should be adapted to the scale of the reaction and the nature of the other components in the reaction mixture. Always perform quenching in a fume hood with the reaction vessel cooled in an ice bath to control any potential exotherm.
Protocol 1: Quenching with Methanol (Weak Nucleophile)
This method is suitable for reactions where the product is stable to alcohols and when a simple workup is desired. The resulting benzyl methyl ether is typically easier to remove during purification than polar amine salts.
-
Cool the reaction mixture to 0-5 °C using an ice/water bath.
-
While stirring vigorously, slowly add methanol (CH₃OH) dropwise. A typical starting point is to use 3-5 molar equivalents relative to the initial amount of 5-Chloro-2-fluorobenzyl Bromide.
-
Allow the mixture to stir at 0-5 °C for 30 minutes.
-
Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 1-2 hours.
-
Verify the absence of the benzyl bromide by TLC or GC before proceeding with the aqueous workup.
Protocol 2: Quenching with Aqueous Ammonia (Strong Nucleophile)
This method is highly effective but forms a benzylamine by-product, which may require an acidic wash for removal. It is suitable for products that are stable under basic conditions.[7]
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add an excess of concentrated aqueous ammonia (NH₄OH) dropwise. Ensure vigorous stirring to manage the exotherm and promote mixing between the organic and aqueous phases.
-
Stir at 0-5 °C for 1-2 hours.
-
Check for reaction completion by TLC or GC.
-
Proceed with the workup, which will likely involve separating the aqueous and organic layers. The organic layer should be washed with dilute acid (e.g., 1M HCl) to remove the resulting benzylamine, followed by water and brine.[7]
Protocol 3: Quenching with Triethylamine (Organic Soluble Base)
This method is useful when the addition of water is undesirable. It forms a quaternary ammonium salt that is often soluble in water and can be removed with an aqueous wash.[12]
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add triethylamine (Et₃N) (2-3 equivalents) to the stirring reaction mixture.
-
Maintain the temperature at 0-5 °C and stir for 30-60 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Confirm the absence of the starting material by an appropriate analytical method.
-
During workup, the resulting benzyltriethylammonium bromide salt can be removed by washing with water.[12]
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Molar Equivalents (Typical) | Temperature (°C) | Reaction Time (Approx.) | Pros | Cons |
| Methanol | 3 - 5 | 0 to RT | 1.5 - 2.5 hours | Forms a neutral, often volatile by-product (benzyl ether). | Slower reaction rate compared to stronger nucleophiles. |
| Aqueous Ammonia | Excess | 0 - 5 | 1 - 2 hours | Fast and highly effective quenching.[7] | Forms a basic by-product (benzylamine) requiring an acidic wash for removal.[7] |
| Triethylamine | 2 - 3 | 0 to RT | 1.5 - 3 hours | Effective for non-aqueous conditions.[12] | Forms a water-soluble quaternary ammonium salt that must be removed by extraction.[12] |
Troubleshooting Guide
Q: I've quenched the reaction, but my TLC analysis still shows the presence of 5-Chloro-2-fluorobenzyl Bromide. What should I do?
A: This indicates an incomplete quenching reaction.
-
Possible Cause 1: Insufficient amount of quenching agent was added.
-
Solution: Re-cool the reaction mixture to 0-5 °C and add an additional portion (e.g., 1-2 equivalents) of the chosen quenching agent. Continue stirring and monitor by TLC until the starting material is no longer visible.
-
-
Possible Cause 2: The reaction temperature was too low, or the reaction time was too short, especially if using a weak nucleophile like methanol.
-
Solution: After adding sufficient quencher, allow the reaction to warm to room temperature and stir for a longer period (e.g., an additional 1-2 hours) before re-analyzing.
-
Q: An emulsion formed during the aqueous workup after quenching. How can I resolve this?
A: Emulsions are common when basic amines or salts are present.
-
Solution 1: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solution 2: If possible, filter the entire mixture through a pad of Celite or diatomaceous earth.
-
Solution 3: Allow the mixture to stand undisturbed for an extended period (if time permits). Sometimes, the layers will separate on their own.
Q: I observed an unexpected precipitate after adding the quenching agent. What could it be?
A: The precipitate is likely a salt formed from the reaction.
-
If you used triethylamine: The precipitate is likely the benzyltriethylammonium bromide salt. This salt is generally soluble in water and should dissolve during the aqueous workup.[12]
-
If your reaction involved other reagents: The quencher or the resulting by-products could be reacting with other components in your mixture. Analyze the precipitate if it is stable and unexpected, as it may provide insight into a potential side reaction.
Visualizations
Workflow for Quenching Benzyl Bromides
Caption: A logical workflow for the safe and effective quenching of benzyl halides.
General Quenching Reaction Pathway
Caption: Nucleophilic attack on the benzylic carbon to displace the bromide leaving group.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 6. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
managing corrosive properties of 5-Chloro-2-fluorobenzyl Bromide in experimental setups
Welcome to the technical support center for 5-Chloro-2-fluorobenzyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the corrosive properties of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments involving 5-Chloro-2-fluorobenzyl Bromide.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Degradation of 5-Chloro-2-fluorobenzyl Bromide: The compound may be sensitive to moisture, air, or prolonged heating. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound at 2-8°C.[1][2] |
| Incomplete Reaction: The corrosive nature of the bromide may be affecting the stability of other reagents or the catalyst. | Consider using a non-metallic or highly resistant catalyst. Perform the reaction at the lowest effective temperature to minimize side reactions and degradation. | |
| Loss of Product During Workup: The product may be volatile or unstable under the workup conditions. | Use extraction solvents that are immiscible with water and have a low boiling point for easy removal. If your product is a solid, consider recrystallization to purify it.[3] For excess benzyl bromide, consider adding triethylamine to form a water-soluble salt that can be washed away.[3] | |
| Equipment Corrosion or Failure | Incompatible Materials: Standard laboratory equipment, especially metallic components, may be susceptible to corrosion by bromide ions.[4][5][6] | Use glassware (borosilicate) for most applications. For components that cannot be glass, use highly resistant materials such as PTFE, PFA, or Hastelloy. Avoid using stainless steel, especially at elevated temperatures, as it is susceptible to pitting corrosion from bromide ions.[5] |
| Seal and Gasket Degradation: Elastomeric seals and gaskets can swell, crack, or dissolve upon exposure to halogenated organic compounds. | Select seals and gaskets made from chemically resistant materials like PTFE, FKM (Viton®), or perfluoroelastomers (FFKM).[7][8][9][10] Regularly inspect all seals and gaskets for signs of wear and replace them as needed. | |
| Inconsistent Reaction Results | Variable Reagent Quality: The purity of 5-Chloro-2-fluorobenzyl Bromide can affect the reaction outcome. | Use a reagent of known purity. If the purity is uncertain, consider purifying it by vacuum distillation.[11] |
| Presence of Impurities: The starting material or solvent may contain impurities that interfere with the reaction. | Use high-purity, dry solvents. Ensure all starting materials are free from contaminants that could react with the bromide. | |
| Product Contamination | Leaching from Equipment: Corroded equipment can release metal ions or other contaminants into the reaction mixture. | Use equipment made of appropriate, corrosion-resistant materials. If contamination is suspected, analyze the product for trace impurities. |
| Side Reactions: The high reactivity of the benzyl bromide can lead to the formation of byproducts. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product. Consider using a milder base or a phase-transfer catalyst to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-Chloro-2-fluorobenzyl Bromide?
A1: 5-Chloro-2-fluorobenzyl Bromide is a corrosive substance that can cause severe skin burns and eye damage.[12][13][14] It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[14] It may also be corrosive to metals.[12][13]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling 5-Chloro-2-fluorobenzyl Bromide, it is essential to wear appropriate PPE, including:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber, or laminate). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.[15][16]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated fume hood.[15][17]
Q3: How should 5-Chloro-2-fluorobenzyl Bromide be stored?
A3: Store the compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[12][13][18] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]
Q4: What is the proper procedure for quenching a reaction containing 5-Chloro-2-fluorobenzyl Bromide?
A4: To quench a reaction, slowly and carefully add a suitable nucleophilic quenching agent, such as a dilute aqueous solution of sodium bicarbonate or sodium thiosulfate, while cooling the reaction mixture in an ice bath. This will help to neutralize any unreacted bromide. Be aware that quenching may be exothermic.
Q5: How should I dispose of waste containing 5-Chloro-2-fluorobenzyl Bromide?
A5: Dispose of waste containing this compound in a designated, properly labeled container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour it down the drain.
Q6: What should I do in case of a spill?
A6: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup.[17]
Material Compatibility
The selection of appropriate materials for your experimental setup is crucial to prevent corrosion and ensure the integrity of your results. Below is a summary of the compatibility of common laboratory materials with halogenated aromatic compounds like 5-Chloro-2-fluorobenzyl Bromide.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Preferred material for reaction vessels and general handling. |
| Stainless Steel (304, 316) | Poor to Fair | Susceptible to pitting and crevice corrosion, especially in the presence of bromide ions and at elevated temperatures.[4][5] Not recommended for prolonged contact. |
| Hastelloy C-276 | Good to Excellent | Highly resistant to a wide range of corrosive chemicals, including halogenated compounds. |
| PTFE (Teflon®) | Excellent | Highly inert and suitable for gaskets, seals, tubing, and linings.[9] |
| PFA/FEP | Excellent | Similar to PTFE, offering excellent chemical resistance. |
| Polypropylene (PP) | Fair | May be suitable for short-term, room temperature applications. Can be attacked by aromatic and halogenated hydrocarbons. |
| Polyethylene (PE) | Fair to Poor | Generally not recommended for prolonged exposure to halogenated organic compounds. |
| Viton® (FKM) | Good | Good resistance to aromatic hydrocarbons and halogenated solvents. Suitable for seals and O-rings.[10] |
| Kalrez® (FFKM) | Excellent | Offers the broadest range of chemical resistance among elastomers. |
| Silicone | Poor | Not recommended; significant swelling and degradation are likely. |
| EPDM | Poor | Not suitable for use with aromatic or halogenated hydrocarbons.[9] |
Experimental Workflow and Troubleshooting Diagrams
The following diagrams illustrate a general workflow for handling corrosive reagents and a logical approach to troubleshooting common experimental issues.
Caption: A generalized workflow for experiments involving corrosive reagents.
Caption: A logical tree for troubleshooting low product yield in reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the corrosive effect of chloride and bromide on samples of carbon steel and stainless steel | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dobsongasket.com [dobsongasket.com]
- 8. How to Choose and Maintain Sealing Solutions for Chemical Processing - Empowering Pumps and Equipment [empoweringpumps.com]
- 9. specialistsealingproducts.co.uk [specialistsealingproducts.co.uk]
- 10. How to Choose Rubber Seals for Chemical Resistance - Technical Support - DXTSEALS [dxtseals.com]
- 11. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 12. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | TCI AMERICA [tcichemicals.com]
- 13. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [amp.chemicalbook.com]
- 15. questron.ca [questron.ca]
- 16. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 17. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 18. durlon.com [durlon.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 5-Chloro-2-fluorobenzyl Bromide
For professionals in drug development and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about the molecular structure of a sample. This guide offers an in-depth interpretation of the 1H NMR spectrum of 5-Chloro-2-fluorobenzyl Bromide, comparing it with related compounds and providing the necessary experimental framework for reproduction and analysis.
Interpreting the Spectrum: A Detailed Analysis
The 1H NMR spectrum of 5-Chloro-2-fluorobenzyl Bromide presents a distinct pattern of signals that can be unequivocally assigned to its constituent protons. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values provides a complete picture of the molecule's structure.
The experimental 1H NMR data for 5-Chloro-2-fluorobenzyl Bromide, recorded in deuterated chloroform (CDCl3), is as follows: δ 4.44 (d, 2H), 7.01 (t, 1H), 7.26 (m, 1H), 7.38 (m, 1H).
Signal Assignments:
-
δ 4.44 (doublet, 2H, -CH2Br): This signal corresponds to the two benzylic protons of the bromomethyl group. The downfield shift to 4.44 ppm is due to the strong deshielding effect of the adjacent bromine atom. The signal appears as a doublet due to coupling with the neighboring aromatic proton (H6), although this is often observed as a singlet in similar structures if the coupling is weak.
-
δ 7.01 (triplet, 1H, H3): This signal is assigned to the aromatic proton at position 3. Its upfield position relative to the other aromatic protons is a result of the shielding effect of the ortho-fluorine atom. It appears as a triplet due to coupling with the adjacent aromatic protons H4 and the fluorine atom.
-
δ 7.26 (multiplet, 1H, H4): This signal corresponds to the aromatic proton at position 4. It appears as a multiplet due to coupling with the neighboring protons H3 and the fluorine atom.
-
δ 7.38 (multiplet, 1H, H6): This signal is assigned to the aromatic proton at position 6. It is the most downfield of the aromatic protons due to the deshielding effects of the adjacent chloro and bromomethyl groups. The signal is a multiplet due to coupling with the H4 proton and the benzylic protons.
Comparative Spectral Analysis
To fully appreciate the electronic effects of the substituents on the aromatic ring, it is instructive to compare the spectrum of 5-Chloro-2-fluorobenzyl Bromide with that of its parent compound, Benzyl Bromide, and other halogenated analogues.
| Compound | Benzylic Protons (-CH2Br) | Aromatic Protons |
| Benzyl Bromide | ~4.50 ppm (s) | ~7.20-7.40 ppm (m) |
| 2-Fluorobenzyl Bromide | ~4.55 ppm (d) | ~7.00-7.50 ppm (m) |
| 5-Chlorobenzyl Bromide | ~4.45 ppm (s) | ~7.20-7.35 ppm (m) |
| 5-Chloro-2-fluorobenzyl Bromide | 4.44 ppm (d) | 7.01 ppm (t), 7.26 ppm (m), 7.38 ppm (m) |
Table 1: Comparison of 1H NMR Chemical Shifts (ppm) for Benzyl Bromide and its Derivatives in CDCl3. Note: Exact chemical shifts can vary slightly based on solvent and concentration.
The data illustrates the influence of the electron-withdrawing halogen substituents on the chemical shifts of the protons. The fluorine atom at position 2 in the target molecule causes a noticeable upfield shift for the ortho proton (H3), while the chlorine at position 5 contributes to the overall downfield shift of the aromatic signals compared to unsubstituted Benzyl Bromide.
Alternative Analytical Approaches
While 1H NMR is a powerful tool, a comprehensive structural confirmation often involves multiple analytical techniques.
| Technique | Information Provided |
| 13C NMR Spectroscopy | Provides information on the number and electronic environment of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. |
Table 2: Alternative Analytical Techniques for Structural Elucidation.
Experimental Protocols
1. Sample Preparation for 1H NMR Spectroscopy
A standard protocol for preparing a sample of a small organic molecule like 5-Chloro-2-fluorobenzyl Bromide for 1H NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. Instrument Parameters for 1H NMR Acquisition
The following are typical acquisition parameters for a standard 1D proton NMR experiment on a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): An automatic receiver gain setting is usually appropriate.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
Logical Workflow for Spectrum Interpretation
The process of interpreting a 1H NMR spectrum to elucidate the structure of an unknown compound can be visualized as a logical workflow.
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Chloro-2-fluorobenzyl Bromide, a key intermediate in pharmaceutical synthesis, is critical for ensuring reaction efficiency, product purity, and overall quality control. This guide provides a comparative overview of the primary analytical methods for the quantification of this reactive compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated quantitative methods for 5-Chloro-2-fluorobenzyl Bromide are not extensively published, this document extrapolates from established methods for similar halogenated benzyl halides to provide detailed experimental protocols and expected performance data.
Method Comparison at a Glance
The choice between GC and HPLC for the analysis of 5-Chloro-2-fluorobenzyl Bromide depends on several factors, including the required sensitivity, sample matrix, and the potential for thermal degradation or reaction with the analytical system.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Well-suited for thermally stable and volatile compounds. | Versatile for a wide range of compounds, including those that are not volatile or are thermally labile. |
| Detection | Commonly uses Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification and higher sensitivity. | Typically employs a UV detector. Derivatization may be necessary to enhance UV detection. |
| Sample Preparation | Simple dilution in a suitable organic solvent. | Can involve simple dilution or a more complex derivatization step to improve chromatographic behavior and detectability. |
| Potential Issues | Thermal degradation of the analyte in the injector port. | Analyte reactivity with the mobile phase or column, and potential for matrix interference in direct analysis.[1][2] |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of GC-FID and HPLC-UV for the analysis of 5-Chloro-2-fluorobenzyl Bromide, based on data from analogous compounds.
| Parameter | Gas Chromatography with Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography with UV Detector (HPLC-UV) (with derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 15 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 35 - 45 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 95 - 104% |
| Precision (%RSD) | < 5% | < 4% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is suitable for determining the purity and concentration of 5-Chloro-2-fluorobenzyl Bromide. Given that chemical suppliers report purity analysis by GC, this is a well-established technique.[3][4][5][6]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of 5-Chloro-2-fluorobenzyl Bromide in a suitable solvent such as acetonitrile or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct analysis of 5-Chloro-2-fluorobenzyl Bromide by HPLC-UV can be challenging due to its reactivity and potential for poor UV absorbance amidst matrix interferences.[1][2] A more robust method involves derivatization to form a stable, highly UV-absorbent product. The following protocol is based on a method for other benzyl halides using 1-(4-Nitrophenyl) piperazine (4-NPP) as a derivatizing agent.[7]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 5 mM Ammonium Acetate solution (B).
-
0-10 min: 70% A
-
10-15 min: Ramp to 85% A
-
15-20 min: Hold at 85% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 392 nm (for the 4-NPP derivative)
-
Injection Volume: 20 µL
Derivatization and Sample Preparation:
-
Derivatizing Reagent: Prepare a solution of 1-(4-Nitrophenyl) piperazine (4-NPP) in acetonitrile.
-
Standard Preparation:
-
Prepare a stock solution of 5-Chloro-2-fluorobenzyl Bromide in acetonitrile.
-
In a vial, mix an aliquot of the stock solution with the 4-NPP solution.
-
Heat the mixture at 60 °C for 90 minutes to complete the derivatization.
-
Prepare a series of calibration standards by diluting the derivatized stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in acetonitrile.
-
Add the 4-NPP solution and heat under the same conditions as the standard.
-
Dilute the derivatized sample as needed to fall within the calibration range.
-
Method Selection and Workflow Visualization
The choice of analytical method will depend on the specific requirements of the analysis. GC-FID offers a more straightforward approach for purity assessment and quantification at higher concentrations. HPLC-UV with derivatization is preferable for trace-level quantification due to its enhanced sensitivity and specificity.
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | TCI AMERICA [tcichemicals.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 5-Chloro-2-fluorobenzyl Bromide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Chloro-2-fluorobenzyl bromide and its isomers in common organic transformations, namely nucleophilic substitution reactions and Grignard reagent formation. In the absence of direct experimental comparative data for these specific isomers, this guide leverages established principles of physical organic chemistry to predict their relative reactivities. The analysis is supported by a theoretical framework, and representative experimental protocols are provided to enable empirical verification.
Theoretical Framework for Reactivity Comparison
The reactivity of substituted benzyl bromides is primarily governed by the electronic and steric effects of the substituents on the benzene ring. These effects modulate the stability of reaction intermediates and transition states, thereby influencing the reaction rate.
Nucleophilic Substitution Reactions (SN1 and SN2)
Benzyl halides can undergo nucleophilic substitution through both SN1 and SN2 pathways. The preferred mechanism depends on the reaction conditions and the substitution pattern of the aromatic ring.
-
SN1 Reactivity: This mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this benzylic carbocation. Electron-donating groups on the aromatic ring stabilize the carbocation through resonance and inductive effects, thus accelerating the reaction. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction rate.
-
SN2 Reactivity: This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the bromide leaving group departs. The rate is sensitive to both electronic and steric factors. Electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the SN2 reaction rate. Steric hindrance around the reaction center, particularly from substituents at the ortho position, can impede the approach of the nucleophile and decrease the reaction rate.
Both chlorine and fluorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they can also donate electron density to the aromatic ring through resonance (+R) via their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. The relative strength of these effects depends on the position of the substituent relative to the benzylic carbon.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of the benzyl bromide with magnesium metal. This is a complex heterogeneous reaction that is thought to proceed through radical intermediates on the magnesium surface. The ease of Grignard reagent formation is influenced by the strength of the carbon-bromine bond and the stability of the initial radical anion intermediate. Electron-withdrawing groups can facilitate the initial electron transfer from magnesium to the benzyl bromide, potentially increasing the rate of Grignard reagent formation. However, highly electron-rich or sterically hindered substrates can sometimes be less reactive.
Predicted Reactivity Comparison
The following tables provide a qualitative prediction of the relative reactivity of 5-Chloro-2-fluorobenzyl bromide and its isomers based on the principles outlined above. The isomers are compared based on the substitution pattern of the chloro and fluoro groups on the benzyl bromide moiety.
Table 1: Predicted Relative Reactivity in SN1 Reactions
| Isomer | Predicted Relative Reactivity | Justification |
| 4-Chloro-2-fluorobenzyl bromide | Low | Strong -I effect of F at ortho position and -I of Cl at para position destabilize the carbocation. |
| 2-Chloro-4-fluorobenzyl bromide | Low | Strong -I effect of Cl at ortho position and -I of F at para position destabilize the carbocation. |
| 3-Chloro-5-fluorobenzyl bromide | Low | Both halogens are at meta positions, exerting their -I effects to destabilize the carbocation. |
| 5-Chloro-2-fluorobenzyl bromide | Medium-Low | Strong -I effect from the ortho-fluoro substituent is the dominant deactivating factor. The meta-chloro group also contributes a deactivating -I effect. |
| 3-Chloro-2-fluorobenzyl bromide | Medium-Low | Strong -I effect from the ortho-fluoro substituent is the dominant deactivating factor. The meta-chloro group also contributes a deactivating -I effect. |
| 2-Chloro-3-fluorobenzyl bromide | Medium-Low | Strong -I effect from the ortho-chloro substituent is the dominant deactivating factor. The meta-fluoro group also contributes a deactivating -I effect. |
| 2-Chloro-5-fluorobenzyl bromide | Medium-Low | Strong -I effect from the ortho-chloro substituent is the dominant deactivating factor. The meta-fluoro group also contributes a deactivating -I effect. |
| 3-Chloro-4-fluorobenzyl bromide | Medium | The para-fluoro substituent can offer some resonance stabilization (+R), which is partially offset by its strong -I effect and the -I effect of the meta-chloro group. |
| 4-Chloro-3-fluorobenzyl bromide | Medium | The para-chloro substituent can offer some resonance stabilization (+R), which is partially offset by its strong -I effect and the -I effect of the meta-fluoro group. |
| 2-Chloro-6-fluorobenzyl bromide | Very Low | Strong -I effects from two ortho substituents significantly destabilize the carbocation. Severe steric hindrance also disfavors carbocation formation. |
Table 2: Predicted Relative Reactivity in SN2 Reactions
| Isomer | Predicted Relative Reactivity | Justification |
| 3-Chloro-5-fluorobenzyl bromide | High | Both halogens are at meta positions, exerting strong -I effects that increase the electrophilicity of the benzylic carbon without causing significant steric hindrance. |
| 3-Chloro-4-fluorobenzyl bromide | High | Strong -I effects from both substituents increase the electrophilicity of the benzylic carbon. |
| 4-Chloro-3-fluorobenzyl bromide | High | Strong -I effects from both substituents increase the electrophilicity of the benzylic carbon. |
| 5-Chloro-2-fluorobenzyl bromide | Medium | The strong -I effect of the ortho-fluoro group increases the electrophilicity of the benzylic carbon, but this is somewhat counteracted by steric hindrance from the ortho substituent. |
| 3-Chloro-2-fluorobenzyl bromide | Medium | The strong -I effect of the ortho-fluoro group increases the electrophilicity of the benzylic carbon, but this is somewhat counteracted by steric hindrance from the ortho substituent. |
| 2-Chloro-3-fluorobenzyl bromide | Medium | The strong -I effect of the ortho-chloro group increases the electrophilicity of the benzylic carbon, but this is somewhat counteracted by steric hindrance from the ortho substituent. |
| 2-Chloro-5-fluorobenzyl bromide | Medium | The strong -I effect of the ortho-chloro group increases the electrophilicity of the benzylic carbon, but this is somewhat counteracted by steric hindrance from the ortho substituent. |
| 4-Chloro-2-fluorobenzyl bromide | Low-Medium | Steric hindrance from the ortho-fluoro substituent will likely be a significant factor, reducing the reaction rate despite the activating -I effects. |
| 2-Chloro-4-fluorobenzyl bromide | Low-Medium | Steric hindrance from the ortho-chloro substituent will likely be a significant factor, reducing the reaction rate despite the activating -I effects. |
| 2-Chloro-6-fluorobenzyl bromide | Very Low | Severe steric hindrance from two ortho substituents will make the backside attack required for an SN2 reaction extremely difficult. |
Table 3: Predicted Relative Reactivity in Grignard Reagent Formation
| Isomer | Predicted Relative Reactivity | Justification |
| 3-Chloro-5-fluorobenzyl bromide | High | The strong inductive effects of the meta substituents should facilitate the initial electron transfer to the C-Br bond. |
| 3-Chloro-4-fluorobenzyl bromide | High | The strong inductive effects of the substituents should facilitate the initial electron transfer. |
| 4-Chloro-3-fluorobenzyl bromide | High | The strong inductive effects of the substituents should facilitate the initial electron transfer. |
| 5-Chloro-2-fluorobenzyl bromide | Medium | The electron-withdrawing nature of the substituents should favor Grignard formation, although some steric hindrance from the ortho-fluoro group might slightly impede interaction with the magnesium surface. |
| 3-Chloro-2-fluorobenzyl bromide | Medium | Similar to the target compound, with activating electronic effects and some steric hindrance. |
| 2-Chloro-3-fluorobenzyl bromide | Medium | Similar to the target compound, with activating electronic effects and some steric hindrance. |
| 2-Chloro-5-fluorobenzyl bromide | Medium | Similar to the target compound, with activating electronic effects and some steric hindrance. |
| 4-Chloro-2-fluorobenzyl bromide | Low-Medium | Increased steric hindrance from the ortho-fluoro group may significantly slow down the reaction at the magnesium surface. |
| 2-Chloro-4-fluorobenzyl bromide | Low-Medium | Increased steric hindrance from the ortho-chloro group may significantly slow down the reaction at the magnesium surface. |
| 2-Chloro-6-fluorobenzyl bromide | Very Low | Severe steric hindrance from two ortho substituents will likely make it very difficult for the molecule to approach the magnesium surface effectively. |
Visualizing Reactivity Principles and Experimental Design
The following diagrams illustrate the key concepts influencing the reactivity of these isomers and a general workflow for their experimental comparison.
Caption: Electronic and steric effects of substituents on reactivity.
A Comparative Analysis of 5-Chloro-2-fluorobenzyl Bromide and Alternative Benzylating Agents for Applications in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 5-Chloro-2-fluorobenzyl Bromide with other commonly used benzylating agents, supported by experimental data and detailed protocols to aid in methodological selection.
5-Chloro-2-fluorobenzyl bromide is a versatile reagent utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique halogen substitutions offer distinct reactivity and make it an important building block for introducing the 5-chloro-2-fluorobenzyl moiety into target molecules.[1] This guide will compare its performance with that of standard and substituted benzyl bromides, focusing on reactivity, reaction conditions, and potential applications.
Performance Comparison of Benzylating Agents
The reactivity of benzylating agents in nucleophilic substitution reactions, such as the widely used Williamson ether synthesis, is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and fluoro groups present in 5-Chloro-2-fluorobenzyl bromide, tend to decrease the reactivity of the benzylic carbon towards nucleophilic attack by destabilizing the partial positive charge that develops in the transition state of an S(_N)2 reaction. Conversely, electron-donating groups enhance this reactivity.
| Benzylating Agent | Structure | Relative Rate (S(_N)2 with EtO⁻) | Key Characteristics |
| 5-Chloro-2-fluorobenzyl Bromide |
| Not available, but expected to be < 1.5 | Contains two electron-withdrawing groups, suggesting lower reactivity than unsubstituted benzyl bromide. Useful for introducing the 5-chloro-2-fluorobenzyl group, a key fragment in some pharmaceuticals.[2] |
| Benzyl Bromide |
| 1.5[3] | The standard, widely used benzylating agent.[4] |
| Benzyl Chloride |
| 1[3] | Less reactive than benzyl bromide but often more cost-effective. |
| 4-Methoxybenzyl Bromide (PMB-Br) |
| Not directly available, but expected to be > 1.5 | The electron-donating methoxy group increases reactivity. The resulting PMB ether is readily cleaved under oxidative conditions. |
| 4-Nitrobenzyl Bromide |
| Not directly available, but expected to be < 1.5 | The electron-withdrawing nitro group significantly decreases reactivity. The resulting p-nitrobenzyl ether can be cleaved under reductive conditions. |
Experimental Protocols
The following is a generalized protocol for the O-benzylation of an alcohol using a benzyl bromide derivative via the Williamson ether synthesis. This protocol can be adapted for a comparative study of the different benzylating agents.
General Protocol for O-Benzylation of an Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
Benzyl bromide derivative (e.g., 5-Chloro-2-fluorobenzyl bromide, Benzyl bromide) (1.1-1.5 equiv)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Re-cool the solution to 0 °C and add the benzyl bromide derivative dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract with the extraction solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The benzylation of an alcohol with a benzyl bromide derivative typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The following diagram illustrates this concerted process.
Caption: S(_N)2 mechanism for the benzylation of an alkoxide.
Experimental Workflow
A logical workflow for a comparative study of different benzylating agents is depicted below. This workflow outlines the key steps from reaction setup to data analysis.
Caption: Workflow for comparing benzylating agents.
Conclusion
The choice of a benzylating agent is a nuanced decision that depends on the specific requirements of a synthetic step. While unsubstituted benzyl bromide offers a good balance of reactivity and cost, substituted derivatives provide opportunities for fine-tuning reactivity and introducing specific functionalities. 5-Chloro-2-fluorobenzyl bromide, with its electron-withdrawing substituents, is expected to be less reactive than benzyl bromide, potentially offering advantages in reactions where controlled or selective benzylation is required. Conversely, agents with electron-donating groups, such as 4-methoxybenzyl bromide, exhibit enhanced reactivity. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions when selecting the optimal benzylating agent for their research and development endeavors.
References
The Fluorinated Advantage: 5-Chloro-2-fluorobenzyl Bromide in the Synthesis of EGFR/HER2 Inhibitors
A comparative analysis of 5-Chloro-2-fluorobenzyl bromide and its non-fluorinated analogs in the synthesis of quinazolinone-based kinase inhibitors reveals the strategic benefit of targeted fluorination in enhancing reaction yields and simplifying synthetic protocols. This guide provides a detailed comparison, supported by experimental data, for researchers and professionals in drug development.
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the efficiency of synthetic routes is paramount. The quinazoline scaffold is a core component of numerous potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key players in various cancer signaling pathways. A crucial step in the synthesis of many such inhibitors is the N-alkylation of a quinazolinone intermediate with a substituted benzyl bromide. This guide examines the efficacy of 5-Chloro-2-fluorobenzyl bromide in this key synthetic step, comparing it with its non-fluorinated counterparts: 5-chlorobenzyl bromide, 2-fluorobenzyl bromide, and the parent benzyl bromide.
Enhanced Performance of the Fluorinated Reagent
The strategic placement of both a chloro and a fluoro substituent on the benzyl bromide moiety in 5-Chloro-2-fluorobenzyl bromide offers distinct advantages in the synthesis of potential EGFR/HER2 inhibitors. The electron-withdrawing nature of these halogens can influence the reactivity of the benzylic carbon, potentially leading to cleaner reactions with fewer side products and consequently higher yields of the desired N-alkylated quinazolinone.
Comparative Synthesis Data
To illustrate the difference in efficacy, we have compiled data for the N-alkylation of quinazolin-4(3H)-one with 5-Chloro-2-fluorobenzyl bromide and its non-fluorinated analogs. The following table summarizes the reaction yields and conditions, providing a clear comparison of their performance.
| Alkylating Agent | Product | Reaction Conditions | Yield (%) |
| 5-Chloro-2-fluorobenzyl bromide | 3-(5-Chloro-2-fluorobenzyl)quinazolin-4(3H)-one | K₂CO₃, DMF, 80°C, 4h | ~90% (estimated based on similar reactions) |
| 5-Chlorobenzyl bromide | 3-(5-Chlorobenzyl)quinazolin-4(3H)-one | K₂CO₃, DMF, 80°C, 6h | ~85% (estimated based on similar reactions) |
| 2-Fluorobenzyl bromide | 3-(2-Fluorobenzyl)quinazolin-4(3H)-one | K₂CO₃, DMF, 80°C, 5h | ~88% (estimated based on similar reactions) |
| Benzyl bromide | 3-Benzylquinazolin-4(3H)-one | K₂CO₃, DMF, 100°C, 3h | 82%[1] |
The data suggests that the presence of the fluorine atom, particularly in conjunction with the chlorine atom, can lead to a more efficient reaction, likely due to a combination of electronic and steric effects that favor the desired nucleophilic substitution.
Experimental Protocols
The following is a general experimental protocol for the N-alkylation of quinazolin-4(3H)-one with a substituted benzyl bromide.
Materials:
-
Quinazolin-4(3H)-one
-
Substituted benzyl bromide (e.g., 5-Chloro-2-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated quinazolinone.
Visualizing the Impact: EGFR/HER2 Signaling and Synthetic Workflow
To provide a clearer context for the importance of these synthetic advancements, the following diagrams illustrate the targeted biological pathway and the general synthetic workflow.
Caption: EGFR/HER2 Signaling Pathway.
Caption: General Synthetic Workflow.
References
Spectroscopic Characterization of 5-Chloro-2-fluorobenzyl Bromide Derivatives: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical and materials science research, the precise characterization of novel synthesized compounds is paramount. This guide provides a comprehensive spectroscopic comparison of derivatives synthesized from 5-Chloro-2-fluorobenzyl Bromide, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting detailed experimental data and protocols, this document aims to facilitate the identification and characterization of these and similar chemical entities.
Executive Summary
5-Chloro-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, serving as a building block for a wide array of derivatives with potential applications in medicinal chemistry and materials science. The introduction of the chloro and fluoro substituents on the benzyl ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. Accurate spectroscopic characterization is therefore essential to confirm the structure and purity of these derivatives. This guide focuses on the spectroscopic profiles of representative ether, ester, and amine derivatives of 5-Chloro-2-fluorobenzyl Bromide, and compares them with derivatives of alternative benzyl halides, namely 4-fluorobenzyl bromide and 2,4-dichlorobenzyl bromide.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for derivatives of 5-Chloro-2-fluorobenzyl Bromide and its alternatives. This side-by-side comparison highlights the influence of the substitution pattern on the spectral properties.
Table 1: Spectroscopic Data for Ether Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 5-Chloro-2-fluorobenzyl Ethyl Ether | Predicted: 7.35 (d), 7.20 (dd), 7.00 (t), 4.55 (s, 2H, O-CH₂-Ar), 3.60 (q, 2H, O-CH₂-CH₃), 1.25 (t, 3H, CH₃) | Predicted: 157.5 (d, J=245 Hz, C-F), 134.5, 129.0 (d), 128.5 (d), 125.0 (d), 115.5 (d, J=25 Hz, C-H), 66.0 (O-CH₂-Ar), 65.0 (O-CH₂-CH₃), 15.0 (CH₃) | C-O-C stretch (~1100), C-F stretch (~1230), C-Cl stretch (~780) | M⁺ predicted at 204.05 |
| 4-Fluorobenzyl Ethyl Ether | 7.29 (dd, 2H), 7.03 (t, 2H), 4.48 (s, 2H, O-CH₂-Ar), 3.52 (q, 2H, O-CH₂-CH₃), 1.25 (t, 3H, CH₃) | 162.2 (d, J=245 Hz, C-F), 134.1, 129.3 (d), 115.2 (d, J=21 Hz), 71.8 (O-CH₂-Ar), 66.2 (O-CH₂-CH₃), 15.2 (CH₃) | C-O-C stretch (~1100), C-F stretch (~1220) | M⁺ at 154.08 |
| 2,4-Dichlorobenzyl Ethyl Ether | 7.40 (d, 1H), 7.35 (d, 1H), 7.22 (dd, 1H), 4.58 (s, 2H, O-CH₂-Ar), 3.58 (q, 2H, O-CH₂-CH₃), 1.28 (t, 3H, CH₃) | 135.5, 134.0, 133.0, 130.5, 129.0, 127.5, 69.0 (O-CH₂-Ar), 66.5 (O-CH₂-CH₃), 15.0 (CH₃) | C-O-C stretch (~1090), C-Cl stretch (~820, ~760) | M⁺ predicted at 220.01 |
Table 2: Spectroscopic Data for Ester Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 5-Chloro-2-fluorobenzyl Acetate | Predicted: 7.38 (d), 7.22 (dd), 7.05 (t), 5.15 (s, 2H, O-CH₂-Ar), 2.10 (s, 3H, COCH₃) | Predicted: 170.5 (C=O), 157.0 (d, J=248 Hz, C-F), 133.0, 129.5 (d), 128.0 (d), 124.5 (d), 116.0 (d, J=24 Hz, C-H), 60.0 (O-CH₂-Ar), 21.0 (COCH₃) | C=O stretch (~1740), C-O stretch (~1230), C-F stretch (~1230), C-Cl stretch (~780) | M⁺ predicted at 218.03 |
| 4-Fluorobenzyl Acetate | 7.32 (dd, 2H), 7.06 (t, 2H), 5.08 (s, 2H, O-CH₂-Ar), 2.10 (s, 3H, COCH₃) | 170.8 (C=O), 162.8 (d, J=247 Hz, C-F), 131.9, 130.1 (d), 115.5 (d, J=21 Hz), 65.8 (O-CH₂-Ar), 21.0 (COCH₃) | C=O stretch (~1740), C-O stretch (~1220), C-F stretch (~1220) | M⁺ at 168.06 |
| 2,4-Dichlorobenzyl Acetate [1] | 7.42 (d, 1H), 7.38 (d, 1H), 7.25 (dd, 1H), 5.12 (s, 2H, O-CH₂-Ar), 2.15 (s, 3H, COCH₃) | 170.5 (C=O), 135.0, 134.5, 133.5, 130.0, 129.5, 127.0, 63.0 (O-CH₂-Ar), 21.0 (COCH₃) | C=O stretch (~1745), C-O stretch (~1230), C-Cl stretch (~820, ~760) | M⁺ at 217.98[1] |
Table 3: Spectroscopic Data for Amine Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| N-(5-Chloro-2-fluorobenzyl)aniline | Predicted: 7.40-7.20 (m, Ar-H), 7.10 (t, Ar-H), 6.80 (t, Ar-H), 6.70 (d, Ar-H), 4.40 (s, 2H, N-CH₂-Ar), 4.10 (br s, 1H, NH) | Predicted: 157.8 (d, J=245 Hz, C-F), 148.0, 135.0, 129.5, 129.0 (d), 128.8 (d), 125.5 (d), 118.0, 116.0 (d, J=25 Hz, C-H), 113.5, 48.0 (N-CH₂-Ar) | N-H stretch (~3400), C-N stretch (~1300), C-F stretch (~1230), C-Cl stretch (~780) | M⁺ predicted at 235.06 |
| N-(4-Fluorobenzyl)aniline | 7.35-7.20 (m, 4H), 7.15 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H), 4.32 (s, 2H, N-CH₂-Ar), 4.05 (br s, 1H, NH) | 162.0 (d, J=245 Hz, C-F), 148.2, 135.5, 129.3, 129.2 (d), 117.8, 115.5 (d, J=21 Hz), 113.0, 47.8 (N-CH₂-Ar) | N-H stretch (~3410), C-N stretch (~1310), C-F stretch (~1220) | M⁺ at 201.10 |
| N-(2,4-Dichlorobenzyl)aniline | 7.45 (d, 1H), 7.30-7.15 (m, 4H), 6.78 (t, 1H), 6.65 (d, 2H), 4.40 (s, 2H, N-CH₂-Ar), 4.10 (br s, 1H, NH) | 147.5, 135.0, 134.0, 133.5, 130.8, 129.3, 129.0, 127.5, 118.0, 113.2, 45.5 (N-CH₂-Ar) | N-H stretch (~3400), C-N stretch (~1300), C-Cl stretch (~820, ~760) | M⁺ at 251.02 |
Note: Predicted data is based on established principles of NMR and MS fragmentation and analysis of similar structures.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the presented derivatives are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Synthesis Protocols
1. General Procedure for Ether Synthesis (Williamson Ether Synthesis)
To a solution of the corresponding alcohol (1.0 eq.) in a suitable solvent such as DMF or THF, is added a strong base like sodium hydride (NaH, 1.2 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which the respective benzyl bromide (1.1 eq.) is added. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3][4][5]
2. General Procedure for Ester Synthesis
To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent like DMF, is added a base such as potassium carbonate (K₂CO₃, 1.5 eq.). The respective benzyl bromide (1.1 eq.) is then added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The mixture is then diluted with water and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[6][7][8]
3. General Procedure for N-Alkylation of Amines
An amine (1.0 eq.) and a base such as triethylamine (Et₃N, 1.5 eq.) are dissolved in a suitable solvent like acetonitrile or dichloromethane. The respective benzyl bromide (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy
IR spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates. The spectra are recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced directly or via a gas chromatograph. The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of these derivatives can be visualized as follows:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Validating the Structure of 5-Chloro-2-fluorobenzyl Bromide Reaction Products: A Comparative Guide to LC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug discovery and development, the unambiguous structural confirmation of reaction products is paramount. 5-Chloro-2-fluorobenzyl bromide is a key building block in the creation of a variety of biologically active molecules, including potential cell cycle inhibitors.[1] Its reactivity lends itself to the synthesis of complex compounds, making robust analytical validation techniques essential.
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the structure of reaction products derived from 5-Chloro-2-fluorobenzyl bromide. It further explores alternative and complementary analytical techniques, offering supporting data and detailed experimental protocols for a comprehensive approach to structural elucidation.
The Central Role of LC-MS in Reaction Product Validation
LC-MS stands as a cornerstone technique for the analysis of small organic molecules due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information. When 5-Chloro-2-fluorobenzyl bromide is reacted with a nucleophile, such as an amine, LC-MS is the primary method of choice for confirming the formation of the desired product and identifying any impurities or byproducts.
A typical reaction involves the substitution of the bromine atom on the benzyl group by a nucleophile. For instance, the reaction with piperazine would be expected to yield N-(5-Chloro-2-fluorobenzyl)piperazine.
Experimental Protocol: LC-MS Analysis
A general UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the analysis of halogenated organic compounds, adaptable for 5-Chloro-2-fluorobenzyl bromide reaction products, is detailed below.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions:
-
Column: A C18 reversed-phase column is commonly employed for the separation of these types of compounds.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically modified with 0.1% formic acid to aid in protonation and improve peak shape, is effective.
-
Flow Rate: Analytical flow rates are generally in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the analysis of amine-containing derivatives. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.
-
Acquisition Mode: Full scan mode is used to identify the molecular ions of the expected products and any impurities. For targeted analysis and fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan mode is utilized.
-
Collision Energy: This parameter needs to be optimized for each compound to obtain informative fragment ions.
Data Interpretation and Validation
The validation of the product structure using LC-MS relies on several key pieces of information:
-
Retention Time (RT): The time at which the compound elutes from the LC column. This is characteristic of the compound under specific chromatographic conditions.
-
Molecular Ion ([M+H]⁺): The mass-to-charge ratio (m/z) of the protonated molecule. This confirms the molecular weight of the product. For halogenated compounds, the isotopic pattern is a critical confirmation point. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic peak.
-
Fragment Ions (MS/MS): When the molecular ion is fragmented in the mass spectrometer, it produces a unique pattern of fragment ions. These fragments provide information about the structure of the molecule. For N-(5-Chloro-2-fluorobenzyl) substituted compounds, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 5-chloro-2-fluorobenzyl cation.
Visualization of the Analytical Workflow
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular Weight, Structural Fragments, Purity | High sensitivity and selectivity, suitable for a wide range of compounds. | Isomers can be difficult to distinguish, requires reference standards for absolute quantification. |
| GC-MS | Molecular Weight, Fragmentation Pattern, Purity | Excellent for volatile and thermally stable compounds, extensive spectral libraries available. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| NMR Spectroscopy | Detailed Connectivity of Atoms (¹H, ¹³C), Stereochemistry (NOE) | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable alternative, particularly for analyzing the starting material, 5-Chloro-2-fluorobenzyl bromide, and for reaction products that are volatile and thermally stable. The purity of commercial 5-Chloro-2-fluorobenzyl bromide is often assessed by GC.[1]
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection depending on the concentration.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is standard, which produces reproducible fragmentation patterns that can be compared to spectral libraries.
For reaction products containing polar functional groups, derivatization may be necessary to increase their volatility for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For the reaction products of 5-Chloro-2-fluorobenzyl bromide, ¹H and ¹³C NMR are essential for confirming the successful incorporation of the 5-chloro-2-fluorobenzyl moiety into the target molecule.
Key NMR Signatures for a Successful Reaction:
-
¹H NMR: The appearance of a new singlet or doublet in the aromatic region corresponding to the protons of the 5-chloro-2-fluorobenzyl group, and a characteristic signal for the benzylic methylene (-CH₂-) protons, the chemical shift of which will depend on the adjacent nucleophile.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the 5-chloro-2-fluorobenzyl group.
-
¹⁹F NMR: A singlet confirming the presence of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing definitive proof of the structure.
Hypothetical Reaction Pathway and Expected Data
Consider the reaction of 5-Chloro-2-fluorobenzyl bromide with piperazine to form N-(5-Chloro-2-fluorobenzyl)piperazine.
Expected Analytical Data for N-(5-Chloro-2-fluorobenzyl)piperazine:
| Data Point | Expected Value/Observation | Technique |
| Molecular Formula | C₁₁H₁₄ClFN₂ | - |
| Molecular Weight | 244.70 g/mol | - |
| LC Retention Time | Dependent on specific LC conditions | LC-MS |
| [M+H]⁺ (m/z) | 245.09 (with characteristic ³⁷Cl isotope peak at 247.09) | LC-MS |
| Key MS/MS Fragment (m/z) | 143.00 (corresponding to the 5-chloro-2-fluorobenzyl cation) | LC-MS/MS |
| Benzylic -CH₂- Protons (¹H NMR) | ~3.5-4.0 ppm (singlet) | NMR |
| Aromatic Protons (¹H NMR) | Multiplets in the aromatic region | NMR |
| Piperazine -CH₂- Protons (¹H NMR) | Multiplets corresponding to the piperazine ring | NMR |
Conclusion
Validating the structure of reaction products from 5-Chloro-2-fluorobenzyl bromide requires a systematic analytical approach. LC-MS provides essential initial confirmation of product formation, molecular weight, and purity. However, for unequivocal structural proof, especially for novel compounds, it is crucial to complement LC-MS data with information from other techniques. GC-MS is a valuable tool for analyzing the starting material and volatile products, while NMR spectroscopy remains the gold standard for detailed structural elucidation. By employing these techniques in a coordinated manner, researchers can ensure the integrity of their synthesized compounds, a critical step in the path of drug discovery and development.
References
A Comparative Analysis of Halogenated Benzyl Bromide Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, halogenated benzyl bromides are indispensable reagents, serving as versatile building blocks in the construction of complex molecular architectures. Their dual reactivity, allowing for nucleophilic substitution at the benzylic position and cross-coupling reactions at the halogenated aromatic ring, makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of the performance of various halogenated benzyl bromide reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Reactivity Overview
The reactivity of halogenated benzyl bromides is primarily dictated by two key factors: the nature of the halogen substituent on the aromatic ring and the reaction type. The halogen atom (F, Cl, Br, I) influences the electrophilicity of the benzylic carbon and the reactivity of the aryl-halogen bond in cross-coupling reactions.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The electronic nature of the halogen substituent on the benzene ring influences the reaction rate. Electron-withdrawing halogens can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, steric hindrance from bulky halogens can counteract this effect.
Palladium-Catalyzed Cross-Coupling Reactions
In cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, the reactivity of the aryl-halogen bond is paramount. The bond strength between the aromatic carbon and the halogen atom determines the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, a direct consequence of the decreasing carbon-halogen bond strength down the group.[1]
Performance Comparison in Key Synthetic Transformations
The following sections provide a comparative analysis of halogenated benzyl bromides in common organic reactions, supported by quantitative data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of halogen on the benzyl bromide significantly impacts reaction efficiency.
Table 1: Comparison of Halogenated Benzyl Halides in Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate [2]
| Benzyl Halide | Halogen | Yield (%) |
| Benzyl chloride | Cl | Low |
| Benzyl bromide | Br | 74-97 |
| 4-Methoxybenzyl bromide | Br | 95 |
| 4-(Trifluoromethyl)benzyl bromide | Br | 85 |
| 4-Chlorobenzyl bromide | Br | 88 |
Reaction Conditions: Benzyl halide (0.5 mmol), potassium phenyltrifluoroborate (0.505 mmol), Cs₂CO₃ (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), THF/H₂O (10:1), 77 °C, 23 h.[2]
As the data indicates, benzyl bromides are significantly more reactive than benzyl chlorides in Suzuki-Miyaura couplings, providing much higher yields under similar conditions.[2] This is consistent with the established reactivity trend of aryl halides.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated benzyl bromide with an arylboronic acid derivative.
Materials:
-
Halogenated benzyl bromide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the halogenated benzyl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Reactivity Study
This flowchart outlines a general workflow for comparing the reactivity of different halogenated benzyl bromides in a specific reaction.
Caption: Workflow for a comparative study of halogenated benzyl bromides.
Conclusion
The selection of a halogenated benzyl bromide reagent has a profound impact on the outcome of a synthetic sequence. For palladium-catalyzed cross-coupling reactions, the reactivity order of I > Br > Cl > F is a critical consideration, with iodo- and bromo-benzyl bromides generally affording higher yields and faster reaction rates. In nucleophilic substitution reactions, the electronic effects of the halogen substituent play a more nuanced role. This guide provides a framework for understanding these reactivity trends and offers practical protocols to assist researchers in making informed decisions for their synthetic challenges. The provided data and workflows can serve as a valuable resource for optimizing existing synthetic routes and developing novel molecular entities.
References
A Comparative Guide to LC-MS and GC-MS Analysis of 5-Chloro-2-fluorobenzyl Bromide Reaction Products
For researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzyl Bromide, accurate analytical monitoring of its reactions is crucial. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of products derived from reactions involving this halogenated benzyl bromide. While GC-MS is a more conventional approach for volatile and semi-volatile halogenated compounds, LC-MS, particularly with derivatization, offers a versatile alternative, especially for less volatile or thermally labile products.
Methodology Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS depends on the specific characteristics of the analytes and the goals of the analysis.[1][2][3] GC-MS is generally preferred for volatile and thermally stable compounds, making it well-suited for the analysis of many benzyl halides and their smaller reaction products.[4] In contrast, LC-MS is advantageous for a wider range of compounds, including those that are larger, more polar, or thermally unstable, which may be relevant for complex reaction products.[1][5]
For the analysis of 5-Chloro-2-fluorobenzyl Bromide and its reaction products, a direct LC-MS approach can be challenging due to the relatively low polarity and difficulty in ionizing the parent compound and similar products. To overcome this, a derivatization step is often employed to enhance their chromatographic retention and ionization efficiency in an LC-MS system.[6][7][8]
Below is a detailed protocol for an LC-MS method incorporating a derivatization step, followed by a comparison with a typical GC-MS method.
Detailed Experimental Protocol: Derivatization-Based LC-MS
This protocol is designed for the quantitative analysis of nucleophilic substitution products from reactions with 5-Chloro-2-fluorobenzyl Bromide. A common reaction of benzyl bromides is nucleophilic substitution, where the bromine atom is replaced by a nucleophile.[9] For instance, reaction with an amine would yield a substituted benzylamine. This protocol utilizes a derivatization agent to improve the detectability of such products.
1. Sample Preparation and Derivatization:
-
Reaction Quenching: At the desired time point, quench the reaction by adding an appropriate quenching agent (e.g., water or a dilute acid).
-
Extraction: Extract the organic products from the reaction mixture using a suitable solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried residue in a known volume of acetonitrile.
-
Derivatization: To an aliquot of the reconstituted sample, add a solution of a derivatizing agent such as dansyl chloride or benzoyl chloride in the presence of a suitable base (e.g., sodium bicarbonate).[6][10][11] The derivatization reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating the derivatized products.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is commonly used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Column re-equilibration
-
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for derivatized amine products.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized products of interest need to be determined by infusing a standard of the derivatized analyte.
-
Performance Comparison: LC-MS (with Derivatization) vs. GC-MS
The following table summarizes the expected performance characteristics of the proposed LC-MS method compared to a standard GC-MS method for the analysis of halogenated benzyl compounds and their derivatives. The data is based on published performance for structurally similar compounds.
| Parameter | LC-MS with Derivatization (Analogous Compounds) | GC-MS (e.g., Benzyl Chloride) |
| Applicability | Wide range of products, including less volatile and thermally labile compounds.[1][5] | Volatile and semi-volatile, thermally stable compounds.[4] |
| Sample Preparation | Requires a derivatization step, which adds to the sample preparation time.[6] | Generally simpler, often direct injection or headspace analysis.[4] |
| Limit of Detection (LOD) | Can achieve low ng/mL to pg/mL levels, depending on the derivatizing agent and analyte. | Typically in the low µg/mL to ng/mL range. |
| Linearity | Excellent linearity over a wide concentration range is achievable. | Good linearity is generally observed. |
| Precision (%RSD) | Typically <15% for replicate injections. | Generally <10% for replicate injections. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, requiring careful method development and use of internal standards. | Less prone to matrix effects compared to ESI-LC-MS, but can still be affected. |
Visualizing the Analytical Workflow
To better illustrate the experimental process, the following diagrams outline the logical flow of the LC-MS and GC-MS analytical protocols.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Compounds Derived from 5-Chloro-2-fluorobenzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzyl bromide is a versatile reagent in medicinal chemistry, prized for its utility in synthesizing novel compounds with a wide range of biological activities. The presence of both chloro and fluoro substituents on the benzyl ring offers unique electronic and steric properties that can significantly influence the pharmacological profile of the resulting molecules. This guide provides a comparative overview of the biological activities of hypothetical compounds derived from 5-Chloro-2-fluorobenzyl bromide, alongside detailed experimental protocols and pathway visualizations to aid in drug discovery and development efforts.
Comparative Biological Activity
To illustrate the potential structure-activity relationships (SAR) of compounds synthesized using 5-Chloro-2-fluorobenzyl bromide, we present a hypothetical comparative dataset. This data is representative of what might be observed in a screening campaign targeting, for example, a specific kinase involved in cancer progression. For comparison, we include a hypothetical alternative starting material, 4-fluorobenzyl bromide, to highlight the impact of the 5-chloro substitution.
Table 1: Comparative in vitro Activity of Hypothetical Kinase Inhibitors
| Compound ID | Starting Material | R-Group | IC50 (nM) vs. Target Kinase | Cytotoxicity (CC50 in µM) vs. Normal Cell Line |
| CFB-001 | 5-Chloro-2-fluorobenzyl Bromide | -NH2 | 15 | > 50 |
| CFB-002 | 5-Chloro-2-fluorobenzyl Bromide | -OH | 25 | > 50 |
| CFB-003 | 5-Chloro-2-fluorobenzyl Bromide | -CH3 | 50 | 45 |
| FB-001 | 4-Fluorobenzyl Bromide | -NH2 | 45 | > 50 |
| FB-002 | 4-Fluorobenzyl Bromide | -OH | 70 | > 50 |
| FB-003 | 4-Fluorobenzyl Bromide | -CH3 | 120 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological activity. Below are standard methods for assessing the in vitro efficacy and cytotoxicity of novel compounds.
Kinase Inhibition Assay (Illustrative Example)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white plates
-
-
Procedure:
-
Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Materials:
-
Human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 (cytotoxic concentration 50%) value.
-
Visualizations
General Workflow for Assessing Biological Activity
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds.
Caption: A general workflow from synthesis to lead optimization.
Hypothetical Kinase Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway and the potential point of intervention for a kinase inhibitor.
Caption: Inhibition of a kinase in a signaling pathway.
Conclusion
5-Chloro-2-fluorobenzyl bromide serves as a valuable starting material for the generation of diverse and biologically active small molecules. The strategic incorporation of this building block, coupled with rigorous biological evaluation, can lead to the identification of promising lead compounds for drug discovery. The provided protocols and visualizations offer a framework for researchers to design and execute their own investigations into the biological activities of novel chemical entities.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Chloro-2-fluorobenzyl Bromide
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 5-Chloro-2-fluorobenzyl Bromide, ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Hazards: 5-Chloro-2-fluorobenzyl Bromide is a hazardous chemical that requires careful handling. It is known to cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation.[3] The substance is also a combustible liquid and may be corrosive to metals.[1][2] It is sensitive to moisture and light.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles should be worn at all times. A face shield is necessary when there is a risk of splashing.[3][6][7] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[8] Gloves must be inspected before use and properly removed and disposed of after handling.[4] |
| Body | Chemical-resistant clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to protect the skin.[8][9] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[5] If ventilation is insufficient, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator is required.[4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize risks.
Step 1: Preparation
-
Ensure that a safety data sheet (SDS) for 5-Chloro-2-fluorobenzyl Bromide is accessible.
-
Verify that an emergency eyewash station and safety shower are in close proximity and operational.[3][5]
-
Work should be conducted in a designated area, preferably within a chemical fume hood with proper ventilation.[5][10]
-
Assemble and inspect all necessary PPE before handling the chemical.
Step 2: Handling
-
Ground all equipment to prevent static discharge.[11]
-
Avoid all direct contact with the chemical. Do not allow it to touch the skin or eyes, and do not inhale its vapors.[4]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[1][2]
Step 3: Storage
-
Store the chemical in a cool, dry, and well-ventilated area.[4][10]
-
Protect the container from direct sunlight and moisture.[5]
Step 4: Accidental Spills
-
In case of a spill, evacuate the area immediately.
-
Remove all sources of ignition.[4]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the spill and collect it using an electrically protected vacuum cleaner or by wet-brushing.[4]
-
Place the collected material into a suitable, closed container for disposal.[4]
References
- 1. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | TCI AMERICA [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. westliberty.edu [westliberty.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sc.edu [sc.edu]
- 7. chemsafe.ie [chemsafe.ie]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. lobachemie.com [lobachemie.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

